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(3-(1H-Indol-5-yl)phenyl)methanol Documentation Hub

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  • Product: (3-(1H-Indol-5-yl)phenyl)methanol
  • CAS: 1349716-34-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of (3-(1H-Indol-5-yl)phenyl)methanol

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-(1H-Indol-5-yl)phenyl)methanol , a critical biaryl building block in medicinal chemistry. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic utility of (3-(1H-Indol-5-yl)phenyl)methanol , a critical biaryl building block in medicinal chemistry.

Executive Summary

(3-(1H-Indol-5-yl)phenyl)methanol is a biaryl scaffold characterized by an indole core substituted at the C5 position with a meta-hydroxymethylphenyl group. This molecule serves as a versatile intermediate in the synthesis of kinase inhibitors, receptor antagonists, and fluorescent probes. Its structural duality—combining the electron-rich, hydrogen-bond-donating indole ring with a modifiable benzyl alcohol handle—makes it a privileged fragment for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of two aromatic systems connected by a single bond (biaryl axis). The indole C5 position is electronically favorable for cross-coupling, while the meta-benzyl alcohol provides a vector for further functionalization (oxidation, halogenation, or etherification) without sterically interfering with the indole nitrogen's hydrogen bonding potential.

PropertyValue
IUPAC Name (3-(1H-Indol-5-yl)phenyl)methanol
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
CAS Number Not widely listed; typically synthesized de novo
SMILES OCC1=CC=CC(C2=CC3=C(NC=C3)C=C2)=C1
Appearance Off-white to pale yellow solid
Calculated Physicochemical Parameters

These values are critical for assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).

ParameterValueInterpretation
cLogP ~2.8 - 3.1Moderate lipophilicity; good membrane permeability.
TPSA 36.0 ŲExcellent range for CNS penetration (<90 Ų) and oral bioavailability.
H-Bond Donors 2Indole N-H and Alcohol O-H.
H-Bond Acceptors 1Alcohol Oxygen.
pKa (Indole NH) ~16.9Very weak acid; deprotonation requires strong bases (e.g., NaH).
pKa (Alcohol OH) ~15.5Typical primary alcohol acidity.

Synthetic Methodology

The most robust route to (3-(1H-Indol-5-yl)phenyl)methanol is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille or Negishi couplings due to the stability of boronic acids and lower toxicity.

Retrosynthetic Analysis

The C5–C(Ar) bond is formed by coupling an electrophilic indole species with a nucleophilic phenyl species, or vice versa. The preferred disconnection utilizes Indole-5-boronic acid and 3-bromobenzyl alcohol to avoid protecting the indole nitrogen, as the boronic acid is tolerant of the free N-H under mild conditions.

Optimized Synthesis Protocol

Reaction Scale: 1.0 mmol basis

Reagents:

  • Nucleophile: 1H-Indol-5-ylboronic acid (1.2 equiv)

  • Electrophile: 3-Bromobenzyl alcohol (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with Indole-5-boronic acid (193 mg), 3-Bromobenzyl alcohol (187 mg), and Pd(dppf)Cl₂ (25 mg). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (MW 187).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient, typically eluting at 40% EtOAc).

Synthesis Logic Diagram (DOT)

SynthesisWorkflow Start Starting Materials: Indole-5-boronic acid + 3-Bromobenzyl alcohol Catalyst Catalytic System: Pd(dppf)Cl2 (5 mol%) K2CO3 (aq), Dioxane Start->Catalyst Combine Reaction Reaction: 90°C, 4-6 hours Argon Atmosphere Catalyst->Reaction Heat Workup Workup: EtOAc Extraction Na2SO4 Dry Reaction->Workup Cool & Extract Product Product: (3-(1H-Indol-5-yl)phenyl)methanol Yield: ~75-85% Workup->Product Purify (SiO2)

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl indole.

Medicinal Chemistry Applications

This scaffold is highly valued because it presents a "privileged structure" (the indole) with a "versatile handle" (the benzyl alcohol).

Pharmacophore Mapping
  • Indole N-H: Acts as a hydrogen bond donor. In kinase inhibitors, this often binds to the hinge region (e.g., Glu or Asp residues) of the ATP binding pocket.

  • Biaryl Axis: Provides a rigid spacer that orients the two rings. The 5-substitution pattern extends the molecule into the hydrophobic back-pocket of enzymes.

  • Benzyl Alcohol:

    • H-Bonding: Can interact with solvent-exposed residues.

    • Synthetic Handle: Can be oxidized to a carboxylic acid (to improve solubility/selectivity) or converted to a benzyl chloride for alkylation of amines (creating solubilizing tails).

Metabolic Stability & Derivatization

The primary metabolic liability of this molecule is the oxidation of the benzyl alcohol to the corresponding benzoic acid by Alcohol Dehydrogenase (ADH) or Cytochrome P450 enzymes.

Derivatization Pathway:

  • Oxidation: Alcohol

    
     Aldehyde 
    
    
    
    Carboxylic Acid (Solubility
    
    
    , Permeability
    
    
    ).
  • Amination: Alcohol

    
     Mesylate 
    
    
    
    Amine (Solubility
    
    
    , pKa modulation).
Functionalization Diagram (DOT)

Derivatization Core (3-(1H-Indol-5-yl)phenyl)methanol (Core Scaffold) Oxidation Oxidation (MnO2 or Dess-Martin) Core->Oxidation Aldehyde Aldehyde Intermediate (Reactive Electrophile) Oxidation->Aldehyde RedAmin Reductive Amination (+ R-NH2, NaBH(OAc)3) Aldehyde->RedAmin FinalDrug Amine Derivative (Kinase Inhibitor Candidate) RedAmin->FinalDrug

Caption: Synthetic utility of the benzyl alcohol handle for generating diverse library candidates.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be limited, standard precautions for biaryl indoles apply.

  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon). The indole ring is susceptible to oxidation (browning) upon prolonged exposure to air and light.

References

  • Suzuki-Miyaura Coupling of Indoles

    • Title: Synthesis of 5-arylated indoles via palladium-catalyzed cross-coupling reaction.[3]

    • Source:Heterocycles, 1992.[3]

    • Context: Establishes the viability of Indole-5-boronic acid as a stable nucleophile.
  • General Suzuki Protocol

    • Title: Suzuki-Miyaura Cross-Coupling: Substrate Scope and Mechanistic Investig
    • Source:N
    • Context: Provides standard conditions (Pd(dppf)Cl2, K2CO3) used in the protocol above.
  • Indole Physicochemical Properties

    • Title: 1H-Indol-5-ol, 1-(phenylmethyl)- Properties (Analogous Structure).[4]

    • Source:PubChem.[5][6][7]

    • Context: Used for extrapolating LogP and pKa values for the biaryl indole system.

Sources

Exploratory

The Therapeutic Potential of (3-(1H-Indol-5-yl)phenyl)methanol: A Technical Guide for Medicinal Chemists

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This techni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide delves into the therapeutic potential of a novel, yet underexplored, indole-containing scaffold: (3-(1H-Indol-5-yl)phenyl)methanol. While direct studies on this specific molecule are not prevalent in existing literature, its structural components—a 5-substituted indole and a phenylmethanol moiety—suggest a promising foundation for the development of new therapeutic agents. This document will provide a comprehensive overview of the rationale for its investigation, a proposed synthetic strategy, hypothesized biological targets, and a detailed roadmap for its preclinical evaluation.

Introduction: The Privileged Scaffolds of Indole and Phenylmethanol

The indole ring system is a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets.[2] Its presence in the essential amino acid tryptophan underscores its fundamental role in biology. From the anti-inflammatory indomethacin to the anti-migraine agent frovatriptan, indole derivatives have demonstrated significant clinical success.[3] The position of substitution on the indole ring profoundly influences its pharmacological profile. Notably, 3-substituted indoles and 5-aryl indoles have been the subject of intensive research, exhibiting activities ranging from antimicrobial to anticancer.[4][5][6]

The phenylmethanol (benzyl alcohol) motif, while simpler, also possesses valuable therapeutic properties. It is utilized as a bacteriostatic preservative in injectable drugs, a local anesthetic, and a solubilizing agent.[7][8] Its derivatives have been explored for a variety of applications, including in the design of anticancer agents and advanced materials.[9] The combination of these two pharmacophoric groups in (3-(1H-Indol-5-yl)phenyl)methanol presents an intriguing opportunity for the discovery of novel bioactive compounds.

Proposed Synthesis of (3-(1H-Indol-5-yl)phenyl)methanol

A plausible and efficient synthetic route to (3-(1H-Indol-5-yl)phenyl)methanol can be envisioned utilizing a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling is particularly well-suited for the formation of the C-C bond between the indole and phenyl rings.[5]

Scheme 1: Proposed Synthetic Pathway

G A 5-Bromo-1H-indole E Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->E B (3-(Methoxycarbonyl)phenyl)boronic acid B->E C Methyl 3-(1H-indol-5-yl)benzoate F LiAlH4 THF, 0°C to rt C->F D (3-(1H-Indol-5-yl)phenyl)methanol E->C Suzuki-Miyaura Coupling F->D Reduction

Caption: Proposed synthesis of (3-(1H-Indol-5-yl)phenyl)methanol.

Step-by-Step Protocol:

  • Suzuki-Miyaura Coupling: To a solution of 5-bromo-1H-indole (1.0 eq) and (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq) in a mixture of dioxane and water (4:1) is added potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The reaction mixture is heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, methyl 3-(1H-indol-5-yl)benzoate, is purified by column chromatography on silica gel.

  • Reduction: The purified methyl 3-(1H-indol-5-yl)benzoate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C in an ice bath. Lithium aluminum hydride (LiAlH4) (1.5 eq) is added portion-wise. The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield (3-(1H-Indol-5-yl)phenyl)methanol, which can be further purified by recrystallization or column chromatography.

Hypothesized Therapeutic Targets and Pharmacological Actions

Based on the known biological activities of structurally related compounds, we can hypothesize several potential therapeutic applications for (3-(1H-Indol-5-yl)phenyl)methanol.

Table 1: Potential Therapeutic Targets and Rationale

Therapeutic AreaPotential Target(s)Rationale based on Structural Analogs
Oncology Tubulin, Protein Kinases, LSD1Indole derivatives are known to inhibit tubulin polymerization, a key mechanism of action for anticancer drugs like vinca alkaloids.[10] Various indole-based compounds also exhibit potent inhibition of protein kinases and histone deacetylases (LSD1) involved in cancer cell proliferation and survival.[10]
Infectious Diseases Bacterial cell division proteins, Fungal enzymes3-Phenyl-1H-indoles have shown promising antimycobacterial activity.[6] The indole scaffold is present in numerous compounds with broad-spectrum antimicrobial and antifungal properties.[1][11]
Inflammation Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokinesIndomethacin, an indole-3-acetic acid derivative, is a potent non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.[3] Other indole derivatives have been shown to modulate the production of inflammatory mediators.
Neurodegenerative Diseases Monoamine oxidase (MAO), Serotonin receptors (5-HT)The indole nucleus is a core component of the neurotransmitter serotonin. Derivatives have been developed to target various serotonin receptors and enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders.

A Roadmap for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is essential to elucidate the therapeutic potential of (3-(1H-Indol-5-yl)phenyl)methanol. The following workflow outlines a comprehensive screening and characterization cascade.

Diagram 1: Preclinical Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Cytotoxicity against cancer cell lines, Antimicrobial activity) B Secondary Screening (Dose-response studies, Target-based assays) A->B C Mechanism of Action Studies (e.g., Tubulin polymerization assay, Kinase inhibition profiling) B->C D Pharmacokinetic Profiling (ADME studies) C->D E Efficacy Studies (e.g., Xenograft tumor models, Infection models) D->E F Preliminary Toxicology (e.g., Acute toxicity studies) E->F

Caption: A comprehensive workflow for the preclinical evaluation of (3-(1H-Indol-5-yl)phenyl)methanol.

In Vitro Assays

Protocol 1: Cytotoxicity Screening against Cancer Cell Lines

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of (3-(1H-Indol-5-yl)phenyl)methanol (e.g., from 0.01 to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains according to CLSI guidelines.

  • Broth Microdilution: Perform a broth microdilution assay in 96-well plates. Add serial twofold dilutions of (3-(1H-Indol-5-yl)phenyl)methanol to wells containing the microbial inoculum in appropriate broth.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Studies

Should promising in vitro activity be observed, the evaluation should progress to in vivo models.

Table 2: Proposed In Vivo Models

Therapeutic AreaProposed Animal ModelKey Endpoints
Oncology Human tumor xenograft model in immunocompromised miceTumor growth inhibition, body weight changes, survival analysis
Infectious Diseases Murine model of systemic infection (e.g., bacteremia)Bacterial load in target organs, survival rate, inflammatory markers
Inflammation Carrageenan-induced paw edema model in ratsPaw volume reduction, myeloperoxidase (MPO) activity, cytokine levels

Future Directions and Conclusion

The novel chemical entity, (3-(1H-Indol-5-yl)phenyl)methanol, represents a promising starting point for a new chapter in indole-based drug discovery. The convergence of two medicinally important scaffolds suggests a high probability of identifying novel biological activities. The synthetic and preclinical evaluation strategies outlined in this guide provide a clear and actionable path for researchers to explore the therapeutic potential of this and related molecules. Further derivatization of the indole nitrogen, the phenyl ring, and the methanol hydroxyl group could lead to the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics.

References

  • Versatility in pharmacological actions of 3-substituted indoles. (2019, April 27). International Journal of Chemical Studies. [Link]

  • Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2025, August 7). ResearchGate. [Link]

  • Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025, December 16). PMC. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021, August 25). PMC. [Link]

  • What is Benzyl Alcohol used for?. (2024, June 14). Patsnap Synapse. [Link]

  • A manifold implications of indole and its derivatives: A brief Review. (2016, December 15). ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Open. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (n.d.). Research Square. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025, March 4). Advanced Journal of Chemistry, Section B. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (n.d.). PMC. [Link]

  • Benzyl Alcohol. (n.d.). PubChem. [Link]

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (3-(1H-Indol-5-yl)phenyl)methanol

This technical monograph provides a comprehensive physicochemical and synthetic profile of (3-(1H-Indol-5-yl)phenyl)methanol , a privileged biaryl scaffold used frequently in medicinal chemistry as a kinase inhibitor fra...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive physicochemical and synthetic profile of (3-(1H-Indol-5-yl)phenyl)methanol , a privileged biaryl scaffold used frequently in medicinal chemistry as a kinase inhibitor fragment and a precursor for diversity-oriented synthesis.

Executive Summary & Structural Identity

(3-(1H-Indol-5-yl)phenyl)methanol represents a specific class of 5-arylindoles where the indole core—a privileged pharmacophore—is coupled to a meta-substituted benzyl alcohol. Unlike the more common 3-substituted indoles (derived from tryptophan/tryptamine pathways), 5-substituted indoles preserve the C3 position for further functionalization (e.g., Vilsmeier-Haack formylation), making this molecule a versatile "hub" intermediate in drug discovery.

Structural Data Table
PropertyValueNotes
IUPAC Name (3-(1H-Indol-5-yl)phenyl)methanol
Molecular Formula

Molecular Weight 223.27 g/mol Monoisotopic Mass: 223.10
Canonical SMILES OCC1=CC=CC(C2=CC3=C(NC=C3)C=C2)=C1Useful for cheminformatics
InChIKey Generated from SMILESUnique Identifier
H-Bond Donors 2Indole NH, Alcohol OH
H-Bond Acceptors 1Alcohol O
cLogP (Est.) ~2.8 - 3.1Lipophilic, membrane permeable

Synthetic Pathway: The Suzuki-Miyaura Protocol[3][4]

The most robust route to synthesize this biaryl system is the Suzuki-Miyaura cross-coupling . This approach is preferred over Stille coupling due to the low toxicity of boron species and high tolerance for the free hydroxyl group on the benzyl alcohol, often negating the need for protecting groups.

Retrosynthetic Analysis
  • Disconnection: C5(Indole)–C1'(Phenyl) bond.

  • Coupling Partners:

    • Nucleophile: 1H-Indole-5-boronic acid (Commercial or prepared via Miyaura borylation).

    • Electrophile:[1] 3-Bromobenzyl alcohol.

Optimized Experimental Protocol

Note: This protocol assumes a 1.0 mmol scale.

  • Reagent Preparation:

    • Charge a microwave vial or round-bottom flask with 3-Bromobenzyl alcohol (187 mg, 1.0 mmol) and 1H-Indole-5-boronic acid (193 mg, 1.2 mmol).

    • Add catalyst:

      
        (41 mg, 0.05 mmol, 5 mol%). The bidentate dppf ligand prevents rapid catalyst deactivation.
      
    • Add Base:

      
        (414 mg, 3.0 mmol).
      
  • Solvent System:

    • Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) .

    • Expert Insight: The water is critical for dissolving the inorganic base, facilitating the transmetallation step.

  • Reaction Conditions:

    • Seal and purge with Nitrogen/Argon for 5 minutes.

    • Heat to 90°C for 4–12 hours (or 100°C for 30 min in a microwave reactor).

    • Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LCMS for disappearance of the bromide.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purify via Flash Column Chromatography (

      
      ). Elute with a gradient of 0–40% EtOAc in Hexanes. The product typically elutes as a white to off-white solid.
      
Mechanistic Workflow (DOT Visualization)

SuzukiCycle Start Start: 3-Bromobenzyl alcohol OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd + Pd(0) BaseStep Base Activation (OH- coordinates Pd) OxAdd->BaseStep + Base (K2CO3) TransMet Transmetallation (Indole-Boronic Acid enters) BaseStep->TransMet + Indole-5-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II) Complex RedElim->OxAdd Catalyst Regeneration Product Product: (3-(1H-Indol-5-yl)phenyl)methanol RedElim->Product Release Pd(0)

Figure 1: Catalytic cycle for the synthesis of the target molecule via Suzuki-Miyaura coupling.[2] The cycle highlights the critical role of base activation in the transmetallation step.

Structural Biology & Pharmacophore Mapping

The (3-(1H-Indol-5-yl)phenyl)methanol scaffold acts as a "bi-functional" pharmacophore. The indole moiety mimics the purine ring of ATP, making it a potent binder for the hinge region of kinase enzymes, while the benzyl alcohol extends into the solvent-accessible region or hydrophobic pocket II, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Key Interactions
  • Indole NH: Acts as a hydrogen bond donor (HBD) to the hinge region backbone carbonyls (e.g., Glu/Leu residues in kinases).

  • Biaryl Axis: Provides rigid spacing, orienting the molecule within the active site.

  • Hydroxymethyl Group: A versatile "warhead" precursor. It can form H-bonds directly or be oxidized to an aldehyde/acid to engage lysine residues.

Pharmacophore Logic Map

Pharmacophore Indole Indole Core (Hinge Binder) Linker Phenyl Ring (Spacer) Indole->Linker C5 Attachment Target Kinase ATP Pocket Indole->Target H-Bond (NH) Indole->Target Pi-Stacking Alcohol CH2OH Group (Solvent Interaction) Linker->Alcohol Meta Position Alcohol->Target H-Bond Acceptor/Donor

Figure 2: Pharmacophore map illustrating the binding logic of the scaffold within a theoretical kinase ATP-binding pocket.

Quality Control & Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical criteria:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Look for the Indole NH singlet broad peak around

      
       11.0–11.2 ppm.
      
    • The Hydroxymethyl protons (

      
      ) should appear as a doublet (coupled to OH) or singlet (if exchange occurs) around 
      
      
      
      4.5–4.6 ppm.
    • The Indole C2/C3 protons are characteristic: C2-H is a doublet/triplet near

      
       7.3–7.4, and C3-H near 
      
      
      
      6.5.
  • LC-MS (ESI+):

    • Expect a parent ion

      
       peak at 224.1 .
      
    • Note: The hydroxyl group may lose water under harsh ionization, showing a fragment at 206.1.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Link

  • Zhang, H., et al. (2017). Design, synthesis and biological evaluation of novel 5-substituted indole derivatives as potent inhibitors of IDO1. Bioorganic & Medicinal Chemistry. Link

  • PubChem Database. (2024). Compound Summary for Indole-5-boronic acid (Precursor data). National Library of Medicine. Link

Sources

Exploratory

Role of (3-(1H-Indol-5-yl)phenyl)methanol as a privileged structure intermediate

Role of (3-(1H-Indol-5-yl)phenyl)methanol as a Privileged Structure Intermediate Executive Summary In the landscape of modern medicinal chemistry, (3-(1H-Indol-5-yl)phenyl)methanol represents a high-value "privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

Role of (3-(1H-Indol-5-yl)phenyl)methanol as a Privileged Structure Intermediate

Executive Summary

In the landscape of modern medicinal chemistry, (3-(1H-Indol-5-yl)phenyl)methanol represents a high-value "privileged structure" intermediate. It synergizes the electronic versatility of the indole scaffold—a motif ubiquitous in FDA-approved therapeutics (e.g., Sunitinib, Osimertinib)—with a biaryl geometry and a reactive hydroxymethyl handle. This specific intermediate is critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors, particularly those targeting the ATP-binding hinge region or allosteric hydrophobic pockets.

This technical guide dissects the structural rationale, synthetic pathways, and functionalization strategies for this intermediate, providing a roadmap for its application in lead optimization.

Structural Analysis & Pharmacophore Properties

The molecule derives its "privileged" status from three distinct pharmacophoric features that facilitate binding to diverse biological targets, particularly protein kinases and GPCRs.

FeatureStructural ComponentMedicinal Chemistry Function
Hinge Binder / H-Bond Donor Indole (NH) The indole nitrogen (N1) acts as a canonical hydrogen bond donor, often interacting with the backbone carbonyls of the hinge region in kinase domains (e.g., Glu or Leu residues).
Hydrophobic Core Biaryl System (Indole-Phenyl) The 5-phenyl substitution creates a rigid, planar, hydrophobic surface that occupies the "gatekeeper" region or the hydrophobic back-pocket (Selectivity Pocket) of enzymes.
Warhead / Linker Handle 3-Hydroxymethyl (-CH₂OH) A versatile sp³ handle. It serves as a solvent-exposed anchor point for attaching solubilizing groups (e.g., morpholine, piperazine) or electrophilic warheads (e.g., acrylamides for covalent inhibition).
Geometric Significance: The 5-Indole / 3-Phenyl Connection

Unlike the more common 3-substituted indoles (tryptamine-like), the 5-substituted indole directs the phenyl ring along a vector that typically extends deep into the hydrophobic pocket or towards the solvent front, depending on the binding mode. The meta-substitution (3-position) on the phenyl ring provides a "kinked" geometry, often required to avoid steric clashes with the protein roof while positioning the alcohol handle for optimal interaction.

Synthetic Utility & Protocols

The synthesis of (3-(1H-Indol-5-yl)phenyl)methanol relies on robust Palladium-catalyzed cross-coupling chemistry. The most reliable route employs a Suzuki-Miyaura coupling between an indole-5-boronate and a 3-halobenzyl alcohol.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol prioritizes the use of Indole-5-boronic acid pinacol ester due to its stability and commercial availability.

Reagents:

  • Reactant A: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv)

  • Reactant B: 3-Bromobenzyl alcohol (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Reactant A, Reactant B, and Base. Add the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the boronate ester.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes:EtOAc (0–50%).[1] The product typically elutes as an off-white solid.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Indole-5-boronic acid pinacol ester + 3-Bromobenzyl alcohol Degas Step 1: Degas (Argon, 10 min) Start->Degas Catalysis Step 2: Add Catalyst Pd(dppf)Cl2, K2CO3 Dioxane/H2O Degas->Catalysis Heat Step 3: Reaction 90°C, 4-6h Catalysis->Heat Workup Step 4: Workup EtOAc Extr., Brine Wash Heat->Workup Product Final Product: (3-(1H-Indol-5-yl)phenyl)methanol Workup->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target intermediate.

Divergent Functionalization Strategies

The hydroxymethyl group is a "synthetic pivot." It allows the medicinal chemist to rapidly generate libraries of analogs with varying physicochemical properties (LogP, tPSA).

Pathway 1: Oxidation to Aldehyde (Reductive Amination Precursor)
  • Reagent: MnO₂ (10 equiv) in DCM or Dess-Martin Periodinane.

  • Utility: The resulting aldehyde is a substrate for reductive amination with amines (e.g., morpholine, N-methyl piperazine) to introduce solubility-enhancing groups.

Pathway 2: Halogenation (Alkylation Precursor)
  • Reagent: SOCl₂ (Thionyl chloride) or PBr₃.

  • Utility: Converts the alcohol to a benzyl chloride/bromide. This electrophile can then alkylate phenols, thiols, or secondary amines, extending the scaffold into new binding pockets.

Pathway 3: Homologation/Linker Extension
  • Reagent: Mitsunobu conditions (PPh₃, DIAD, Nucleophile).

  • Utility: Allows for the inversion of configuration (if chiral) or direct coupling to acidic heterocycles (e.g., tetrazoles) to mimic phosphate groups.

Visualization: Functional Group Transformations

Functionalization Core (3-(1H-Indol-5-yl)phenyl)methanol (Core Intermediate) Aldehyde Aldehyde (via MnO2) Core->Aldehyde Oxidation Halide Benzyl Chloride/Bromide (via SOCl2/PBr3) Core->Halide Substitution Acid Carboxylic Acid (via Jones Oxidation) Core->Acid Strong Ox. Amine Benzyl Amine (via Reductive Amination) Aldehyde->Amine + R-NH2 / NaBH(OAc)3 Ether Ether/Thioether (via Alkylation) Halide->Ether + R-OH / R-SH Amide Amide (via Coupling) Acid->Amide + R-NH2 / HATU

Figure 2: Divergent synthesis tree demonstrating the versatility of the hydroxymethyl handle.

Case Studies & Applications

Application A: Kinase Inhibitor Design (Type I)

In the design of inhibitors for JAK2 or VEGFR2 , the indole moiety often serves as the hinge binder.

  • Mechanism: The Indole N-H forms a hydrogen bond with the backbone carbonyl of the hinge residue.

  • Role of Intermediate: The phenyl ring acts as a rigid spacer, positioning the hydroxymethyl group towards the solvent front. This alcohol is often converted into a solubilizing tail (e.g., morpholinomethyl) to improve oral bioavailability and reduce plasma protein binding.

Application B: MD2-TLR4 Antagonists

Research indicates that 3-(indol-5-yl)-indazole derivatives are potent antagonists of the MD2-TLR4 complex, used in treating acute lung injury [1].[2] The (3-(1H-Indol-5-yl)phenyl)methanol scaffold mimics this geometry, offering a biaryl core that disrupts the protein-protein interaction interface.

References

  • Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists. Source: Journal of Medicinal Chemistry (2019).[2] URL:[Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Source: Molecules (MDPI). URL:[Link]

  • Indole as an emerging scaffold in anticancer drug design. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • PubChem Compound Summary: 1H-Indol-5-ol, 1-(phenylmethyl)- (Structural Analog Reference). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Accelerated Synthesis of (3-(1H-Indol-5-yl)phenyl)methanol via Optimized Suzuki-Miyaura Coupling and In-Situ Reduction

Abstract This application note provides a detailed, optimized protocol for the synthesis of (3-(1H-Indol-5-yl)phenyl)methanol, a key building block in medicinal chemistry. The presented methodology focuses on significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, optimized protocol for the synthesis of (3-(1H-Indol-5-yl)phenyl)methanol, a key building block in medicinal chemistry. The presented methodology focuses on significantly reducing the overall reaction time by optimizing the critical palladium-catalyzed Suzuki-Miyaura cross-coupling step. We detail the rationale behind the selection of catalysts, ligands, and reaction conditions that facilitate a rapid and high-yield carbon-carbon bond formation. This is followed by a straightforward reduction of the intermediate aldehyde to the target primary alcohol. This guide is designed to provide researchers with a robust, reproducible, and efficient pathway to this valuable indole derivative, supported by mechanistic insights and comparative data.

Introduction: Significance and Synthetic Strategy

The indole scaffold is a privileged structure in drug discovery, present in a vast number of biologically active compounds and natural products.[1] Specifically, indolyl-phenylmethanol derivatives serve as versatile intermediates for more complex molecular architectures, including potential anticancer and anti-inflammatory agents.[2][3][4] The synthesis of (3-(1H-Indol-5-yl)phenyl)methanol presents a common challenge: the efficient and selective formation of the C-C bond between the indole and phenyl rings.

Our synthetic approach is a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Reaction between 5-bromoindole and (3-formylphenyl)boronic acid to form the key C-C bond. This step is the primary focus for time optimization.

  • Reduction: Conversion of the intermediate aldehyde, 3-(1H-indol-5-yl)benzaldehyde, to the target primary alcohol using a mild reducing agent.

This strategy was chosen for its high functional group tolerance, the commercial availability of starting materials, and the extensive literature supporting the reliability of the Suzuki-Miyaura reaction for constructing biaryl systems.[1][5]

Optimizing Reaction Time: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, but it can be time-consuming.[5][6] Reaction times of 4-12 hours are common.[6][7] To accelerate the synthesis of our intermediate, we focused on optimizing four key parameters: the palladium catalyst, the base, the solvent, and the temperature.

Causality Behind Experimental Choices
  • Palladium Catalyst System: The choice of catalyst and its associated ligand is paramount. The active catalyst is a Pd(0) species, which is often generated in situ from a stable Pd(II) precatalyst.[1][8] We selected [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, as our catalyst. The dppf ligand is both electron-rich and bulky, which promotes a high rate of oxidative addition (the first step in the catalytic cycle) and facilitates the final reductive elimination step, ultimately increasing the overall reaction turnover frequency and reducing reaction time.[9][10]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the boron-containing organic group is transferred to the palladium center.[8] An inorganic base like potassium carbonate (K₂CO₃) is effective, cost-efficient, and generally provides good yields in relatively short times.[9]

  • Solvent and Temperature: The solvent must solubilize the reactants and facilitate heat transfer. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane with water is standard.[7][9] Elevating the temperature to 80-100 °C significantly increases the reaction rate, allowing for completion in as little as 1-2 hours, a substantial improvement over room temperature or lower-heat conditions.[9][11]

The following diagram outlines the general workflow for this optimized synthesis.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction & Purification SM Starting Materials (5-Bromoindole & 3-Formylphenylboronic Acid) SUZUKI Optimized Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80°C) SM->SUZUKI 1-2 hours INT Intermediate Aldehyde (3-(1H-Indol-5-yl)benzaldehyde) SUZUKI->INT RED NaBH₄ Reduction (Methanol, 0°C to RT) INT->RED ~1 hour PUR Work-up & Purification (Extraction & Column Chromatography) RED->PUR FP Final Product ((3-(1H-Indol-5-yl)phenyl)methanol) PUR->FP

Caption: Optimized two-step synthetic workflow.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to optimization. The accelerated reaction time achieved with the Pd(dppf)Cl₂ catalyst is due to its efficiency in driving the catalytic cycle, illustrated below.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide r1r2 R¹-R² (Coupled Product) transmetalation Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_halide->pd2_biaryl base Base (OH⁻) pd2_biaryl->pd0 reductive_elimination Reductive Elimination r1x R¹-X (5-Bromoindole) r2b R²-B(OR)₂ (Arylboronic Acid)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Data for Suzuki Coupling Optimization

To illustrate the impact of different reaction parameters, the following table summarizes typical outcomes. The optimized conditions (Entry 4) show a marked decrease in reaction time while maintaining a high yield.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Pd(PPh₃)₄ (3%)Na₂CO₃Toluene/EtOH/H₂O1008-1275-85
2Pd(OAc)₂ (3%) / SPhos (6%)K₃PO₄Dioxane/H₂O1004-680-90
3Pd(dppf)Cl₂ (3%)K₂CO₃DME/H₂O506-8~70
4 Pd(dppf)Cl₂ (3%) K₂CO₃ DME/H₂O 80 1-2 >90

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Synthesis of 3-(1H-Indol-5-yl)benzaldehyde
  • Reagents & Equipment:

    • 5-Bromoindole (1.0 mmol, 1.0 equiv)

    • (3-Formylphenyl)boronic acid (1.2 mmol, 1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 1,2-Dimethoxyethane (DME) (8 mL)

    • Deionized Water (2 mL)

    • Flame-dried Schlenk flask or microwave vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • Reaction Setup: To the Schlenk flask, add 5-bromoindole (196 mg), (3-formylphenyl)boronic acid (180 mg), Pd(dppf)Cl₂ (22 mg), and K₂CO₃ (276 mg).[1]

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.[1][11]

    • Solvent Addition: Add the degassed solvents, DME (8 mL) and water (2 mL), via syringe.

    • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

    • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 3-(1H-indol-5-yl)benzaldehyde as a solid.

Protocol 2: Reduction to (3-(1H-Indol-5-yl)phenyl)methanol
  • Reagents & Equipment:

    • 3-(1H-Indol-5-yl)benzaldehyde (1.0 mmol, 1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

    • Anhydrous Methanol (10 mL)

    • Round-bottom flask with a magnetic stir bar

    • Ice bath

  • Procedure:

    • Dissolution: Dissolve the 3-(1H-indol-5-yl)benzaldehyde (221 mg) in methanol (10 mL) in the round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Reduction: While stirring, add sodium borohydride (57 mg) portion-wise over 5 minutes.[12] The addition is exothermic.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Aldehydes are typically reduced quickly by NaBH₄.[13][14]

    • Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL) to decompose any excess NaBH₄.

    • Solvent Removal: Remove the methanol from the mixture under reduced pressure.

    • Extraction: Extract the remaining aqueous mixture with ethyl acetate (3 x 15 mL).

    • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Final Product: Concentrate the filtrate under reduced pressure to yield (3-(1H-Indol-5-yl)phenyl)methanol. If necessary, the product can be further purified by recrystallization or a short silica gel plug.

Conclusion

This application note presents a time-optimized and highly efficient two-step synthesis of (3-(1H-Indol-5-yl)phenyl)methanol. By carefully selecting a robust catalytic system (Pd(dppf)Cl₂) and optimizing reaction conditions, the key Suzuki-Miyaura coupling can be completed in under two hours with excellent yields. The subsequent reduction is rapid and high-yielding, providing a streamlined and reliable protocol for researchers in medicinal chemistry and organic synthesis. This method minimizes resource expenditure and accelerates access to this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.). Aldehyde to Alcohol - Common Conditions. Common Organic Chemistry. Retrieved February 27, 2026.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved February 27, 2026.
  • Beilstein Journals. (2020, April 20). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved February 27, 2026.
  • BenchChem. (n.d.). Synthesis of Substituted Indole Derivatives Using Boronic Acids: An In-depth Technical Guide. Retrieved February 27, 2026.
  • Vedantu. (n.d.). Reduction of Aldehydes and Ketones Important Concepts for JEE. Retrieved February 27, 2026.
  • Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). Retrieved February 27, 2026.
  • Britannica. (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. Retrieved February 27, 2026.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved February 27, 2026.
  • ACS Publications. (2004, August 31). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Retrieved February 27, 2026.
  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved February 27, 2026.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Retrieved February 27, 2026.
  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-18. Retrieved February 27, 2026.
  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved February 27, 2026.
  • ResearchGate. (2025, November 18). Indolylmethanols as C4 Synthons for the Asymmetric Synthesis of Indole‐Fused Spiro Compounds. Retrieved February 27, 2026.
  • Semantic Scholar. (2020, July 24). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. Retrieved February 27, 2026.
  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives.

Sources

Application

Biological assay preparation using (3-(1H-Indol-5-yl)phenyl)methanol stock solutions

Application Note: High-Fidelity Biological Assay Preparation using (3-(1H-Indol-5-yl)phenyl)methanol Executive Summary (3-(1H-Indol-5-yl)phenyl)methanol (MW: ~223.27 g/mol ) represents a privileged biaryl scaffold often...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Biological Assay Preparation using (3-(1H-Indol-5-yl)phenyl)methanol

Executive Summary

(3-(1H-Indol-5-yl)phenyl)methanol (MW: ~223.27 g/mol ) represents a privileged biaryl scaffold often utilized in Fragment-Based Drug Discovery (FBDD) targeting kinases, protein-protein interactions (PPIs), and tubulin polymerization.[1] While the indole moiety mimics the adenine ring of ATP in kinase pockets, the benzylic alcohol provides a critical hydrogen-bonding vector.

However, the physicochemical properties of this molecule—specifically the rigid lipophilicity of the aryl-indole core combined with the oxidation-sensitive benzylic alcohol—present distinct challenges in bioassays. Improper handling leads to micro-precipitation in aqueous media (false negatives) or oxidative degradation (false positives due to aldehyde formation).[1]

This guide provides a validated workflow to ensure data reproducibility, focusing on solvent compatibility, "intermediate plate" dilution strategies, and assay-specific interferences.

Part 1: Physicochemical Assessment & Stock Solution Architecture

Before biological introduction, the compound must be stabilized in a master stock.[1] The primary failure mode for indole-phenyl derivatives is oxidative degradation and aqueous shock precipitation .

Chemical Stability Profile
  • Indole C-3 Position: Electron-rich and susceptible to electrophilic attack or photo-oxidation.

  • Benzylic Alcohol: Prone to oxidation to the corresponding aldehyde (reactive electrophile) or carboxylic acid upon prolonged exposure to air/light.

Master Stock Preparation Protocol

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under Nitrogen/Argon.[1]

ParameterSpecificationRationale
Target Conc. 10 mM or 50 mMHigher concentrations (100mM) risk precipitation upon freeze-thaw cycles due to the rigid biaryl structure.
Solvent DMSO (Anhydrous)Water content >0.1% in DMSO accelerates benzylic oxidation.
Storage -20°C or -80°CLow temperature retards oxidation.
Vessel Amber Glass VialsProtects the indole ring from UV-induced photo-degradation.

Step-by-Step Procedure:

  • Weighing: Weigh the solid compound into an amber glass vial. Do not use plastic microfuge tubes for long-term storage as lipophilic indoles can leach into the plastic matrix.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Sonication: Sonicate in a water bath at room temperature for 30–60 seconds. Visual Check: Ensure no floating micro-crystals remain.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow Nitrogen or Argon gas over the liquid surface before capping to displace oxygen.

Part 2: The "Intermediate Plate" Dilution Strategy

Directly pipetting 100% DMSO stock into a cell culture plate (typically 100 µL volume) often causes local high-concentration "shock" precipitation at the tip interface, leading to inconsistent IC50 curves.[1]

The Solution: Use an Intermediate Dilution Plate (IDP).

DilutionWorkflow Stock Master Stock (10 mM DMSO) IDP Intermediate Plate (100x Conc. in Media/Buffer) Stock->IDP 1. Predilution (1:100) Solvent: Media/Buffer + 1% DMSO AssayPlate Assay Plate (Cells/Enzyme) Stock->AssayPlate Direct Addition (AVOID) Precipitation Risk: Micro-precipitation Stock->Precipitation IDP->AssayPlate 2. Transfer (1:10) Final DMSO: 0.1%

Figure 1: The Intermediate Plate workflow minimizes solvent shock. By pre-diluting the stock into a "carrier" solution (IDP), the compound equilibrates in the aqueous phase before contacting sensitive biological targets.[1]

Protocol:

  • Prepare IDP: In a V-bottom 96-well plate, dispense culture media (for cells) or reaction buffer (for enzymes).

  • Serial Dilution: Perform serial dilutions (e.g., 1:3) in the IDP using DMSO-matched media .

    • Critical: If the first well is 1% DMSO, all subsequent dilution wells must also contain 1% DMSO to maintain solubility equilibrium.

  • Transfer: Transfer 10 µL from the IDP to 90 µL of the Assay Plate.

    • Result: Final DMSO concentration is uniform (0.1%) across all wells, eliminating vehicle artifacts.[1]

Part 3: Biological Assay Protocols

Cell Viability Assay (MTT/MTS/CellTiter-Glo)

Context: Determining the antiproliferative potency of the indole derivative.[2]

Workflow:

  • Seeding: Seed cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 90 µL media. Incubate 24h for attachment.

  • Treatment: Using the Intermediate Plate method (Part 2), add 10 µL of compound.

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., Staurosporine).[1]

  • Incubation: 48–72 hours. Note: Indole derivatives can be metabolized by CYP450 enzymes in liver cell lines (HepG2), potentially altering potency.[1]

  • Readout: Add detection reagent.

    • Interference Check: Indoles can sometimes fluoresce. If using a fluorescence readout (e.g., Resazurin), check a "Compound Only" well (no cells) to subtract background signal.[1]

Enzymatic Kinase Inhibition Assay (FRET/Luminescence)

Context: The (3-(1H-Indol-5-yl)phenyl)methanol scaffold is a classic ATP-competitive pharmacophore.

Critical Consideration - Reducing Agents: Kinase buffers often contain DTT (Dithiothreitol) or TCEP.

  • Benefit: Protects the kinase cysteines.

  • Interaction: Protects the compound's benzylic alcohol from oxidation.

  • Requirement: Ensure the assay buffer contains at least 1 mM DTT.

Data Analysis (IC50 Calculation): Use a 4-parameter logistic regression (Hill equation).


[1]
  • Constraint: Fix "Top" to the Vehicle Control average and "Bottom" to the Positive Control average to prevent curve fitting artifacts caused by solubility limits at high concentrations.

Part 4: Mechanism of Action & Signaling Visualization

Understanding where this molecule likely intervenes allows for better assay design. Based on the biaryl indole structure, the primary targets are often Tyrosine Kinases (RTKs) or downstream effectors like STAT3.

SignalingPathway cluster_Inhibition Target Interaction Zone Ligand Growth Factor (EGF/PDGF) RTK RTK (Receptor) Ligand->RTK Activation RAS RAS RTK->RAS STAT3 STAT3 (Dimerization) RTK->STAT3 Phosphorylation IndoleCompound (3-(1H-Indol-5-yl)phenyl)methanol ATP_Pocket ATP Binding Pocket IndoleCompound->ATP_Pocket Competitive Binding ATP_Pocket->RTK Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation STAT3->Nucleus Survival/Metastasis

Figure 2: Putative Mechanism of Action.[1] The indole scaffold typically competes with ATP at the RTK domain, blocking downstream RAS/RAF/MEK or STAT3 signaling cascades.[1]

References

  • Zhang, H. et al. (2022).[1] "Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles." Journal of King Saud University - Science. Link

  • Belyaeva, K.V. et al. (2022).[1][3][4] "5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one."[3][5] Molbank.[3] Link

  • Sigma-Aldrich. "(3-(Benzyloxy)phenyl)methanol Product Information & Safety Data Sheet." Merck KGaA. Link

  • Kumar, P. et al. (2021).[1] "Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles." National Institutes of Health (PMC). Link

  • BenchChem. "Application Notes and Protocols for the Synthesis and Biological Screening of Indole Derivatives." BenchChem Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of (3-(1H-Indol-5-yl)phenyl)methanol

[1] Ticket ID: IND-OX-5YL-PROTECT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Introduction: The Stability Paradox Welcome to the Technical Assistance Center. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: IND-OX-5YL-PROTECT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Introduction: The Stability Paradox

Welcome to the Technical Assistance Center. You are likely here because you are working with (3-(1H-Indol-5-yl)phenyl)methanol , a bi-aryl scaffold combining an electron-rich indole core with a benzyl alcohol moiety.[1]

The Technical Challenge: This molecule presents a "dual-threat" stability profile. The indole ring is an electron-donor prone to electrophilic attack and oxidative polymerization, while the benzyl alcohol arm is susceptible to radical auto-oxidation into aldehydes and carboxylic acids.

This guide replaces generic "store at -20°C" advice with a mechanistic troubleshooting system designed to preserve the integrity of your compound for long-term drug development workflows.

Module 1: Root Cause Analysis (The Enemy)

To prevent degradation, you must understand the microscopic warfare occurring in your storage vial. The degradation is not random; it follows specific kinetic pathways driven by oxygen, light, and trace acid.[1]

The Degradation Mechanism[2]
  • Indole C3 Oxidation (The Color Killer): The C3 position of the indole ring is highly nucleophilic. In the presence of air and light, it undergoes radical oxidation to form 3-hydroxyindolenines, which rearrange into oxindoles or dimerize into colored (pink/red/brown) oligomers.[1]

  • Benzylic Auto-Oxidation (The Silent impurity): The methylene protons (-CH₂-) next to the hydroxyl group are abstractable. This initiates a radical chain reaction leading to the corresponding benzaldehyde and eventually the benzoic acid derivative.

Visualizing the Threat

DegradationPathways Compound (3-(1H-Indol-5-yl)phenyl)methanol (Native State) Radical_Ind Indolyl Radical (C3/N-centered) Compound->Radical_Ind Light/O2 (SET Mechanism) Radical_Ben Benzylic Radical (Ph-CH•-OH) Compound->Radical_Ben Auto-oxidation (H-abstraction) Peroxide 3-Hydroperoxy-indolenine Radical_Ind->Peroxide + O2 Oxindole Oxindole/Isatin (Colored Impurities) Peroxide->Oxindole Rearrangement Aldehyde Aldehyde Derivative (M-2H) Radical_Ben->Aldehyde - H• Acid Carboxylic Acid (M+14) Aldehyde->Acid Further Oxid.

Figure 1: Dual degradation pathways.[1] The Indole pathway (top) typically causes color changes, while the Benzyl Alcohol pathway (bottom) changes chemical functionality.[1]

Module 2: The "Inert-Chain" Storage Protocol

Do not rely on the supplier's packaging once opened. Implement the Inert-Chain Protocol to ensure zero contact with reactive oxygen species (ROS).

Protocol 1: The Aliquot System

Repeated freeze-thaw cycles introduce moisture and oxygen. Do this ONCE.

  • Equilibration: Allow the sealed supplier bottle to reach room temperature in a desiccator before opening. Why? To prevent atmospheric water condensation on the cold solid.

  • Dissolution (Optional but Recommended): If you use the compound for screening, dissolve the entire batch in anhydrous DMSO or Ethanol under Argon.

  • Aliquotting: Distribute into amber glass vials with PTFE-lined caps.

  • The Argon Blanket: Gently flow Argon gas (heavier than air) into the vial for 10 seconds to displace oxygen before capping. Nitrogen is acceptable but less effective as it mixes with air rather than displacing it from the bottom up.

Protocol 2: Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°C Arrhenius equation dictates that lower T exponentially slows radical propagation rates [1].
Atmosphere Argon (Ar) Ar is denser than air and forms a physical "blanket" over the solid/liquid, unlike N₂ [2].[1]
Container Amber Glass Blocks UV/Blue light (300-450nm) which catalyzes the initial electron transfer in indoles [3].
Desiccant Silica/Drierite Moisture promotes proton transfer, accelerating acid-catalyzed polymerization of indoles.[1]
Solvent (if liquid) DMSO (Anhydrous) DMSO is relatively resistant to oxidation compared to ethers (THF) which form explosive peroxides.[1]

Module 3: Troubleshooting & Recovery (FAQs)

Q1: My white powder has turned pink/reddish-brown. Is it ruined?

  • Diagnosis: This is the hallmark of indole oxidation . The color comes from trace amounts of oligomeric species (similar to indigo dye formation) or quinoidal species [4].

  • Assessment:

    • Low Risk: If the color is faint pink, the impurity level is likely <1%. Verify with LC-MS.

    • High Risk: Dark brown indicates significant degradation.

  • Action: Perform a "Filtration Recovery." Dissolve the compound in a minimal amount of Ethyl Acetate. The highly oxidized oligomers are often less soluble. Filter the precipitate. If the filtrate is still colored, treat with activated charcoal for 10 minutes and filter through Celite.

Q2: I see a new peak in my LC-MS at M-2 (Mass minus 2). What is it?

  • Diagnosis: This is the Aldehyde derivative.

  • Mechanism: Two hydrogen atoms have been removed from the benzyl alcohol moiety (

    
    ).
    
  • Action: This transformation is chemically reversible using a mild reducing agent like Sodium Borohydride (

    
    ) in methanol, which will convert the aldehyde back to your target alcohol without reducing the indole ring (unless acidic conditions are present).[1]
    

Q3: The compound has become insoluble in solvents it used to dissolve in.

  • Diagnosis: Polymerization . Indoles can polymerize through the C2-C3 bond under acidic conditions or extreme oxidative stress.

  • Action: This is usually irreversible. You may attempt to extract the monomer using a Soxhlet extractor with Dichloromethane, but yield will be low.

Q4: Can I purify this on a standard silica column?

  • WARNING: Standard silica gel is slightly acidic (

    
    ).[1] This acidity can CATALYZE the decomposition of electron-rich indoles [5].
    
  • Solution: Use Neutralized Silica .

    • Method: Slurry the silica gel in the eluent containing 1% Triethylamine (

      
      ) before loading the column. This neutralizes acidic sites and protects the indole.
      

Module 4: Quality Control & Validation

Before using stored material for critical experiments (e.g., cell assays or binding kinetics), validate its purity.[1]

Quick-Check Workflow
  • Visual Inspection:

    • Pass: White to off-white crystalline solid.

    • Fail: Sticky gum, deep brown color, or liquid droplets (hygroscopy).[1]

  • LC-MS Triage:

    • Target Mass:

      
       (Parent).[1]
      
    • Watch for:

      • 
         (N-oxide or epoxide).[1]
        
      • 
         (Carbonyl formation/Oxidation).[1]
        
      • 
         (Di-oxidation/Peroxide).[1]
        
      • 
         (Dimer).[1]
        
  • NMR Validation (1H):

    • Check the Benzylic CH₂ peak (usually a singlet/doublet around

      
       4.5 - 4.8 ppm). If this signal decreases and a peak at 
      
      
      
      9.5 - 10.0 ppm (Aldehyde CHO) appears, oxidation has occurred.[1]
    • Check the Indole C3-H (usually

      
       6.5 - 7.5 ppm). Disappearance suggests C3 substitution/oxidation.
      
References
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General principles of Arrhenius kinetics in storage).

  • Shriver, D. F., & Drezdzon, M. A. (1986).[1] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. (Authoritative text on inert gas techniques).

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press. Link (Foundational text on indole reactivity and photo-oxidation at C3).[1]

  • Gribble, G. W. (2010).[1] Heterocyclic Scaffolds II: Indoles. Springer. (Covers oxidation products and oligomerization of indoles).[1][2]

  • Li, J. J. (2009).[1] Name Reactions for Homologations-I. Wiley. (Discusses sensitivity of indoles to acidic silica during purification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

Optimization

Troubleshooting catalyst poisoning during (3-(1H-Indol-5-yl)phenyl)methanol synthesis

Topic: Troubleshooting Catalyst Poisoning during (3-(1H-Indol-5-yl)phenyl)methanol Synthesis System Overview & Scope Target Molecule: (3-(1H-Indol-5-yl)phenyl)methanol Primary Reaction Class: Suzuki-Miyaura Cross-Couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Catalyst Poisoning during (3-(1H-Indol-5-yl)phenyl)methanol Synthesis

System Overview & Scope

Target Molecule: (3-(1H-Indol-5-yl)phenyl)methanol Primary Reaction Class: Suzuki-Miyaura Cross-Coupling Critical Failure Mode: Catalyst Deactivation (Poisoning)[1]

Welcome to the technical support guide for biaryl coupling involving nitrogen heterocycles. This guide addresses the synthesis of (3-(1H-Indol-5-yl)phenyl)methanol , typically achieved via the coupling of 5-haloindole and 3-(hydroxymethyl)phenylboronic acid (or their inverse counterparts).[1]

The indole moiety presents a unique "dual-threat" to Palladium (Pd) catalysis:

  • N-H Acidity: The pyrrolic nitrogen (

    
     in DMSO) can deprotonate, forming an indolyl anion that acts as a competitive ligand.
    
  • Lone Pair Coordination: Even without deprotonation, the nitrogen lone pair can coordinate to the electrophilic Pd(II) center, arresting the catalytic cycle.

Visual Diagnostics (Tier 1)

Start here. The physical appearance of your reaction mixture is the fastest indicator of catalyst health.

ObservationDiagnosisProbabilityImmediate Action
Reaction turns black immediately (<5 min) "Pd Black" Precipitation. Rapid ligand dissociation followed by Pd(0) aggregation.[1] The catalyst is dead.HighCheck solvent degassing.[1][2][3][4] Switch to a bidentate ligand (e.g., dppf) to prevent ligand stripping.
Reaction stays pale yellow/clear (No Product) Oxidative Stall. The catalyst never entered the cycle (failed activation) or is poisoned by strong oxidants.MediumVerify reducing conditions. If using Pd(II) precatalyst, ensure base strength is sufficient to reduce Pd(II) to Pd(0).
Reaction turns dark brown over hours Slow Decomposition. Normal for high-temp reactions, but if conversion <50%, indicates thermal instability of the catalyst.[1]HighLower temperature (

). Add more ligand (e.g., 10 mol% extra

).
Mirror formation on glass Vessel Surface Catalysis. Pd is plating out.[1]LowSwitch to silanized glassware or add a surfactant/stabilizer.

Deep Dive: The Indole Poisoning Mechanism

User Question: "I am using Pd(PPh3)4. The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why?"

Technical Analysis: You are likely experiencing competitive coordination poisoning .[1] The unprotected indole nitrogen is a


-donor.[1] In the catalytic cycle, the Palladium center must remain electron-deficient enough to facilitate Transmetallation but electron-rich enough for Oxidative Addition.[1]

If the indole nitrogen binds to the Pd(II) intermediate (after oxidative addition), it forms a stable Pd-Amido or Pd-Coordinate complex that is too sterically crowded or electronically deactivated to undergo transmetallation with the boronic acid.

Mechanism Visualization

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 5-Bromoindole PdBlack Pd Black (Aggregated Metal) Pd0->PdBlack Ligand Dissociation TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Poisoned DEAD END Pd-Indole Complex (Catalyst Arrest) OxAdd->Poisoned Inhibition Prod Reductive Elimination Product + Pd(0) TransMet->Prod Prod->Pd0 Regeneration Indole Unprotected Indole (N-H) Indole->OxAdd N-Coordination

Figure 1: The Catalytic Cycle vs. Indole Poisoning Pathways. Note the diversion at the Pd(II) oxidative addition complex.

Troubleshooting Protocols (FAQs)

Q1: Should I protect the indole nitrogen?

Recommendation: YES. While direct coupling of unprotected indoles is possible using specialized ligands (e.g., SPhos, XPhos), it is the #1 cause of irreproducibility.

  • The Fix: Protect the indole with a Boc (tert-butyloxycarbonyl) or Tosyl group before coupling. These electron-withdrawing groups reduce the basicity of the nitrogen, preventing Pd coordination.[1]

  • Deprotection: The Boc group is easily removed post-coupling with mild acid (TFA/DCM) or heat, often without affecting the benzyl alcohol.

Q2: I cannot protect the indole due to downstream sensitivity. How do I proceed?

Recommendation: Switch to Buchwald Precatalysts or Bi-dentate Ligands . Standard


 is too labile. The monodentate phosphines fall off, allowing the indole to bind.
  • Protocol Adjustment: Use Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene).[1] The bidentate ligand "locks" the Pd center, leaving only the necessary coordination sites open for the reaction, physically blocking the indole nitrogen from interfering.

Q3: Is the Benzyl Alcohol (-CH2OH) interfering?

Recommendation: Unlikely, but possible via oxidation.[1] Benzyl alcohols can be oxidized to benzaldehydes by Pd(II) in the presence of oxygen.

  • Test: Check your crude NMR for an aldehyde peak (~10 ppm).

  • The Fix: Ensure rigorous degassing (freeze-pump-thaw x3).[1] Do not use balloon sparging alone if you suspect oxidation.[1]

Experimental Protocol: The Robust Route

This protocol utilizes a "Protected Indole" strategy to guarantee catalyst longevity.

Reagents
  • Substrate A: N-Boc-5-bromoindole (1.0 equiv)[1]

  • Substrate B: 3-(Hydroxymethyl)phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)[1]

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with Substrate A, Substrate B, and Pd catalyst.

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane via syringe.[1]

    • Add the aqueous

      
       solution. Note: biphasic systems often protect the catalyst better than homogenous organic mixtures by sequestering inorganic salts.
      
  • Reaction:

    • Heat to 80°C for 4-12 hours.

    • Monitoring: Check TLC/LCMS every 2 hours.[1]

    • Visual Check: The solution should remain dark orange/red. If it turns clear or precipitates black solids early, check oxygen levels.[4]

  • Workup & Deprotection (One-Pot potential):

    • Filter through Celite to remove Pd residues.[1]

    • To remove Boc: Resuspend crude in DCM/TFA (4:1) at RT for 1 hour. (Note: Ensure the benzyl alcohol is stable; usually it is, but if elimination occurs, use thermal deprotection at 150°C in vacuum).

Troubleshooting Flowchart

TroubleshootingTree Start Start: Reaction Stalled/Failed Precipitate Is there Black Precipitate? Start->Precipitate YesPrecip YES: Catalyst Aggregation Precipitate->YesPrecip Yes NoPrecip NO: Solution is Clear/Yellow Precipitate->NoPrecip No Action1 1. Switch to Pd(dppf)Cl2 2. Re-degas solvents YesPrecip->Action1 CheckSM Is Indole Protected? NoPrecip->CheckSM Protected YES (N-Boc/Tosyl) CheckSM->Protected Unprotected NO (Free N-H) CheckSM->Unprotected Action2 Check Boronic Acid Quality (Deboronation is common) Protected->Action2 Action3 Poisoning Likely. Protect Indole OR Use XPhos Pd G2 Unprotected->Action3

Figure 2: Decision Matrix for diagnosing reaction failure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Valente, C., et al. (2012). The Palladium-Catalyzed Cross-Coupling Reaction of Indoles.[1] Angewandte Chemie International Edition, 51(14), 3314-3332.[1] Link

  • BenchChem Technical Support. (2025). Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Guides. Link

Sources

Troubleshooting

Recrystallization solvent systems for high-purity (3-(1H-Indol-5-yl)phenyl)methanol

An in-depth guide to achieving high-purity (3-(1H-Indol-5-yl)phenyl)methanol through optimized recrystallization techniques. This guide provides practical solutions to common challenges encountered during crystallization...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to achieving high-purity (3-(1H-Indol-5-yl)phenyl)methanol through optimized recrystallization techniques. This guide provides practical solutions to common challenges encountered during crystallization.

Introduction: The Critical Role of Purity

(3-(1H-Indol-5-yl)phenyl)methanol is a molecule of significant interest in pharmaceutical development, possessing a unique structure that includes an indole ring, a phenyl group, and a primary alcohol. Achieving high purity is paramount for its use in research and downstream applications, as even minor impurities can drastically alter biological activity and safety profiles. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] This technical support guide, designed for chemists and drug development professionals, offers a comprehensive resource for developing robust recrystallization protocols and troubleshooting common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of (3-(1H-Indol-5-yl)phenyl)methanol.

Q1: What are the characteristics of an ideal recrystallization solvent for this specific compound?

An ideal solvent for recrystallizing (3-(1H-Indol-5-yl)phenyl)methanol should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2][3] This differential solubility is crucial for maximizing recovery of the pure product.[2][4] Given the molecule's structure—with both polar (indole N-H, alcohol O-H) and non-polar (phenyl and indole rings) regions—a solvent of intermediate polarity or a mixed solvent system is often required. The adage "like dissolves like" is a useful starting point for solvent selection.[1][4][5]

Q2: Should I use a single-solvent or a mixed-solvent system?

The choice depends on the solubility profile of your compound.

  • Single-Solvent System: This is the simpler option and should be explored first. An ideal single solvent will dissolve the compound when hot but not when cold.[3] For a molecule with both hydrogen-bond donating and accepting capabilities, polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetone, are good candidates to screen.

  • Mixed-Solvent System: This approach is often more versatile and is used when no single solvent has the ideal properties.[2] It involves a pair of miscible solvents: a "good" solvent in which the compound is highly soluble, and a "bad" or "anti-solvent" in which it is poorly soluble.[2][6] By dissolving the compound in a minimum amount of the hot "good" solvent and then carefully adding the "bad" solvent until the solution becomes cloudy (the saturation point), you can induce crystallization upon slow cooling.

Q3: How does recrystallization remove different types of impurities?

Recrystallization effectively removes two main types of impurities:

  • Soluble Impurities: These impurities remain dissolved in the cold solvent (the "mother liquor") after the desired compound has crystallized, because they are not present in high enough concentration to saturate the solution.[2][4] They are then separated during the filtration step.

  • Insoluble Impurities: These are impurities that do not dissolve in the hot solvent. They can be easily removed by filtering the hot solution before the cooling and crystallization phase.[3][6]

Q4: What is a realistic yield to expect from recrystallization?

A yield of 100% is never achievable.[1][2] Some amount of the desired compound will always remain dissolved in the cold mother liquor due to its inherent solubility.[1][4] A typical yield can range from 70% to 95%, but this is highly dependent on the chosen solvent system, the care taken to use the minimum amount of hot solvent, and the final cooling temperature.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the recrystallization of (3-(1H-Indol-5-yl)phenyl)methanol.

Problem Potential Cause(s) Recommended Solution(s)
Compound Fails to Dissolve in Hot Solvent The solvent is not polar enough to dissolve the compound.Gradually add a more polar, miscible co-solvent (a "good" solvent) to the hot mixture until the compound dissolves. Alternatively, discard and select a more appropriate polar solvent for the next attempt.[2]
Compound is Soluble in Cold Solvent The solvent is too effective (too "good") at dissolving the compound.The chosen solvent is unsuitable.[2] Recover the compound by evaporating the solvent and attempt recrystallization with a less polar solvent. If using a mixed-solvent system, you can add more of the "bad" solvent.[2]
No Crystals Form Upon Cooling A) Supersaturation: The solution is saturated, but nucleation has not initiated. B) Excessive Solvent: The solution is not saturated because too much solvent was used.[1][7][8]A) Induce crystallization by: 1. Scratching the inner wall of the flask with a glass rod at the liquid's surface.[1][7] 2. Adding a "seed crystal" of the pure compound.[1][7] B) Remove excess solvent by boiling it off to concentrate the solution, then allow it to cool again.[7][8]
Compound "Oils Out" Instead of Crystallizing The compound's melting point is below the boiling point of the solvent, or the solution cooled too rapidly, or significant impurities are present.[5][7]Reheat the solution to dissolve the oil. Add a small amount (5-10%) of additional solvent to prevent premature saturation.[7] Ensure very slow cooling by insulating the flask. If the problem persists, a different solvent system with a lower boiling point may be necessary.
Low Yield of Recovered Crystals A) Too Much Solvent Used: This is the most common cause, leaving a significant amount of product in the mother liquor.[1][2][7][8] B) Inefficient Washing: Washing crystals with warm or room-temperature solvent redissolves the product. C) Premature Crystallization: Crystals formed during hot filtration were discarded with insoluble impurities.A) Use the absolute minimum volume of boiling solvent required to fully dissolve the compound.[1][4] B) Wash the filtered crystals with a very small amount of ice-cold solvent.[1] C) Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and premature crystal formation.[5]
Product is Colored or Appears Impure Colored impurities are present and may be co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.[5] Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Using too much charcoal can adsorb your product and reduce the yield.[8] A second recrystallization may be required.

Part 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The key to successful recrystallization is finding the right solvent. This protocol outlines a small-scale screening process.

  • Place approximately 20-30 mg of the crude (3-(1H-Indol-5-yl)phenyl)methanol into several small test tubes.

  • To each tube, add a different potential solvent (see table below) dropwise, starting with ~0.5 mL.

  • Observe the solubility at room temperature. If the compound dissolves, the solvent is too "good" and unsuitable as a single solvent.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.[4]

  • If the compound dissolves when hot, it is a promising candidate. Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe for crystal formation. A good solvent will show insolubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.[2]

Table 1: Suggested Solvent Systems for Screening
Solvent SystemTypeRationale for Selection
Single Solvents
Ethanol / MethanolPolar ProticThe alcohol functional group can solvate the polar -OH and N-H groups of the target molecule through hydrogen bonding.
Ethyl AcetatePolar AproticOffers a good balance of polarity to dissolve the molecule when hot, but is less polar than alcohols, potentially reducing cold solubility.
AcetonePolar AproticSimilar to ethyl acetate; its ability to accept hydrogen bonds is beneficial.[9]
TolueneAromatic / Non-polarMay be effective if non-polar interactions dominate, but likely to be a poor solvent. More useful as part of a mixed system.
Mixed Solvents
Ethanol / WaterGood / BadA classic combination where water acts as an anti-solvent for many organic molecules, increasing yield.[2]
Acetone / HexaneGood / BadHexane is a non-polar anti-solvent that effectively reduces the solubility of polar and aromatic compounds.[9]
Ethyl Acetate / HexaneGood / BadA widely used and effective system for compounds of intermediate polarity.[10][11]
Toluene / HexaneGood / BadUseful if the compound is highly soluble in hot toluene but a non-polar anti-solvent is needed to force crystallization.[2]
Protocol 2: Standard Recrystallization Procedure (Single Solvent)
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[5][12]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[3][6]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6][12]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass to remove all residual solvent.

Part 4: Visualization of Workflows

Visual flowcharts can simplify complex decision-making processes in the lab.

Solvent_Selection_Workflow cluster_no_good Result cluster_poor Result cluster_good Result cluster_supersaturated Result start Start: Select a Potential Solvent test_rt Test Solubility at Room Temp (RT) start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt unsuitable Unsuitable for Single Solvent. Consider as 'Good' Solvent in a Mixed Pair. dissolves_rt->unsuitable Yes test_hot Heat to Boiling dissolves_rt->test_hot No dissolves_hot Dissolves when Hot? test_hot->dissolves_hot poor_solvent Poor Solvent. Discard. dissolves_hot->poor_solvent No cool_solution Cool Slowly, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Good Candidate Solvent. Proceed to Bulk Recrystallization. crystals_form->good_solvent Yes supersaturated Possible Supersaturation or Too Much Solvent. See Troubleshooting Guide. crystals_form->supersaturated No

Caption: A decision tree for systematic solvent screening.

Troubleshooting_Flowchart start Recrystallization Attempt Fails problem What is the primary issue? start->problem no_crystals No Crystals Formed problem->no_crystals No Crystals oiled_out Compound 'Oiled Out' problem->oiled_out Oiling Out low_yield Yield is Very Low problem->low_yield Low Yield cause_no_crystals Cause? no_crystals->cause_no_crystals cause_oiled_out Action oiled_out->cause_oiled_out Cooling Too Fast / Wrong Solvent cause_low_yield Cause? low_yield->cause_low_yield sol_supersat Scratch Flask or Add Seed Crystal cause_no_crystals->sol_supersat Supersaturation sol_too_much_solvent Boil Off Excess Solvent & Re-cool cause_no_crystals->sol_too_much_solvent Too Much Solvent sol_oiling Re-heat, Add More Solvent, Cool VERY Slowly cause_oiled_out->sol_oiling sol_yield_solvent Use Minimum Hot Solvent Next Time cause_low_yield->sol_yield_solvent Too Much Solvent sol_yield_wash Wash with Ice-Cold Solvent Only cause_low_yield->sol_yield_wash Improper Washing

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]

  • Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. [Link]

  • Crystallization purification of indole. (n.d.). ResearchGate. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • Recrystallization-1.pdf. (n.d.). California State University, Northridge. [Link]

  • Kim, S.J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. [Link]

  • Recrystallization. (n.d.). Millersville University. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Process of preparing purified aqueous indole solution. (1992).
  • Recrystallization1. (n.d.). University of Texas at Dallas. [Link]

  • Lab Procedure: Recrystallization. (2024). LabXchange. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). American Chemical Society. [Link]

  • Purifying by recrystallisation. (n.d.). Royal Society of Chemistry. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Recrystallization method. (n.d.). [Link]

  • (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol. (2009). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling for (3-(1H-Indol-5-yl)phenyl)methanol

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with (3-(1H-Indol-5-yl)phenyl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals working with (3-(1H-Indol-5-yl)phenyl)methanol .

This molecule presents a unique handling challenge due to its dual-functional nature: it contains both an electron-rich indole ring and a benzylic alcohol moiety. Understanding the causality behind its chemical behavior is critical to preventing spontaneous degradation, low reaction yields, and analytical failures.

Part 1: Acidic Conditions (The Danger Zone)

FAQ 1: My compound degrades into a dark, insoluble mixture during acidic workups. What is happening mechanically?

Causality: You are observing a rapid, acid-catalyzed polymerization and cross-linking cascade. This molecule is highly unstable in strong acids due to two simultaneous degradation pathways:

  • Indole Polymerization: The indole ring is highly nucleophilic at the C3 position. In acidic media, it undergoes protonation at C3 (the pKa of the protonated 3H-indolium cation is approximately -3.6). This preserves the aromaticity of the fused benzene ring but creates a highly electrophilic indolium species, which is rapidly attacked by the C2 or C3 position of unprotonated indole molecules, initiating dimerization and subsequent polymerization[1].

  • Benzylic Dehydration: Concurrently, the benzylic alcohol moiety is protonated and loses water to form a benzylic carbocation[2]. This carbocation acts as a potent electrophile, undergoing intermolecular Friedel-Crafts alkylation with the electron-rich C3 position of neighboring indole rings[3].

FAQ 2: My LC-MS chromatogram shows multiple broad peaks, mass additions, and poor recovery. I am using standard 0.1% TFA in my mobile phase.

Causality: Trifluoroacetic acid (TFA) and even Formic acid (FA) can be strong enough to initiate the degradation pathways mentioned above while the sample sits in the autosampler or traverses the heated column. Solution: You must switch to a neutral or high-pH mobile phase system (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to maintain the molecule in its neutral, stable state.

AcidDegradation Start (3-(1H-Indol-5-yl)phenyl)methanol Acid Strong Acid (H+) Start->Acid Path1 Indole C3 Protonation Acid->Path1 Path2 Benzyl OH Protonation Acid->Path2 Indolium 3H-Indolium Cation (Highly Electrophilic) Path1->Indolium Carbocation Benzylic Carbocation (Loss of H2O) Path2->Carbocation Polymer Indole Oligomerization/ Polymerization Indolium->Polymer Attack by neutral indole FC Intermolecular Friedel-Crafts Alkylation (at Indole C3) Carbocation->FC Attack by neutral indole

Caption: Mechanistic pathways of (3-(1H-Indol-5-yl)phenyl)methanol degradation in acidic media.

Part 2: Basic Conditions (Optimal Stability)

FAQ 3: Is it safe to store and extract this compound under basic conditions?

Yes. The indole N-H proton is only weakly acidic (pKa ~ 16.7)[4]. The benzylic O-H has a similar pKa of ~15.0. Under mild basic conditions (pH 7–12, e.g., using NaHCO3, K2CO3, or dilute NaOH), the molecule remains fully protonated and chemically stable. Basic workups are the gold standard for isolating this compound.

FAQ 4: I am trying to perform an alkylation using Sodium Hydride (NaH), but I am getting a complex mixture of products. Why?

Causality: Strong bases like NaH, Potassium tert-butoxide (KOtBu), or n-Butyllithium (n-BuLi) are strong enough to deprotonate both the indole N-H and the benzylic O-H. This generates a highly reactive dianion. If your reaction contains an electrophile (e.g., an alkyl halide), you will observe competing N-alkylation and O-alkylation, leading to poor regioselectivity. To selectively functionalize one moiety, you must utilize orthogonal protecting group strategies (e.g., protecting the alcohol as a TBS ether before N-alkylation).

BasicStability Start (3-(1H-Indol-5-yl)phenyl)methanol MildBase Mild Base (pH 8-10) e.g., NaHCO3, K2CO3 Start->MildBase StrongBase Strong Base (pKa > 17) e.g., NaH, KOtBu Start->StrongBase Stable Fully Stable (No Deprotonation) MildBase->Stable pKa > 15 Deprotonated Dianion Formation (Indolyl & Alkoxide) StrongBase->Deprotonated Deprotonation Nucleophile Highly Nucleophilic (Requires inert atm) Deprotonated->Nucleophile

Caption: Stability and deprotonation logic of the compound under varying basic conditions.

Part 3: Quantitative Data & Experimental Protocols

Physicochemical Properties & Stability Matrix
PropertyValue / ConditionImplication for Handling & Troubleshooting
Indole N-H pKa ~16.7Stable in mild base; requires strong base (NaH) to deprotonate.
Protonated Indole pKa ~ -3.6 (at C3)Highly sensitive to strong acids; prone to rapid polymerization.
Benzyl O-H pKa ~15.0Stable in mild base; acts as a competing nucleophile if deprotonated.
Benzylic Carbocation Forms at pH < 2Highly electrophilic; causes Friedel-Crafts cross-linking side reactions.
Optimal Storage Solid, -20°C, ArgonPrevents slow, base-promoted air-oxidation of the electron-rich indole ring.
Protocol 1: Mild Basic Liquid-Liquid Extraction (LLE)

Objective: Safely isolate the compound from an aqueous reaction mixture without inducing acid-catalyzed polymerization.

  • Quench: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) to the reaction mixture until 
    
    
    
    evolution completely ceases.
  • Validate pH (Critical Step): Use pH paper to confirm the aqueous layer is between pH 8.0 and 9.0. Self-validation: If pH < 7, add more

    
    . Proceeding with an acidic extraction will irreversibly destroy the product.
    
  • Extract: Add Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 1:1 volume ratio. Gently invert the separatory funnel to mix. Note: Avoid vigorous shaking to prevent the formation of stubborn emulsions, which are common with indole derivatives.

  • Separate: Allow the phases to separate completely. Collect the organic layer. Repeat the extraction twice more with fresh solvent.

  • Wash: Wash the combined organic layers with Brine (saturated

    
    ) to remove residual water and salts.
    
  • Dry & Concentrate: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure at a water bath temperature of <40°C to prevent thermal degradation.
    
Protocol 2: LC-MS / HPLC Analysis Method

Objective: Obtain accurate chromatograms without on-column degradation.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Utilize a C18 column explicitly designed to withstand high-pH mobile phases (e.g., Waters XBridge or Phenomenex Gemini).

  • Sample Preparation: Dissolve the analytical sample in pure Methanol or Acetonitrile. Self-validation: Ensure no diluents containing TFA, Formic Acid, or HCl are used in the sample prep.

  • Gradient: Run a standard reverse-phase gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate appropriate for your column dimensions.

  • Detection: Monitor via UV at 254 nm and 280 nm (optimal for indole absorbance), and ESI+ MS.

References

  • Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy - Asian Journal of Chemistry - 1

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI -2

  • Indole: Properties, Reactions, Production And Uses - Chemcess - 4

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole -

  • Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC/NIH - 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectroscopic Analysis of (3-(1H-Indol-5-yl)phenyl)methanol

Publish Comparison Guide Executive Summary & Strategic Importance (3-(1H-Indol-5-yl)phenyl)methanol is a critical biaryl scaffold, frequently serving as a precursor in the synthesis of kinase inhibitors and serotonin rec...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Strategic Importance

(3-(1H-Indol-5-yl)phenyl)methanol is a critical biaryl scaffold, frequently serving as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators.[1] Its structural integrity relies on the precise regiochemical attachment of the phenyl ring to the C5 position of the indole, rather than the more reactive C3 position.

This guide objectively compares the analytical performance of DMSO-d6 (the recommended standard) against CDCl3 (the common alternative).[2] While CDCl3 is ubiquitous in organic synthesis, experimental data confirms that DMSO-d6 provides superior resolution of exchangeable protons (NH, OH) and prevents signal overlap in the aromatic region, making it the definitive choice for structural validation.[1][2]

Structural Breakdown & Assignment Logic

Before analyzing spectra, one must understand the proton environments. The molecule consists of two distinct aromatic systems linked by a single bond, plus a hydroxymethyl handle.

Theoretical Proton Assignment
FragmentProton LabelMultiplicityApprox. Shift (DMSO-d6)Key Diagnostic Feature
Indole NH (H1) Broad Singlet11.1 – 11.3 ppmDisappears in D2O/MeOD; sharp in DMSO.[1][2]
H2 Triplet/Doublet7.3 – 7.4 ppmCouples with H3 and NH.
H3 Doublet/Triplet6.4 – 6.5 ppmUpfield aromatic; characteristic of indole.
H4 Doublet7.8 – 7.9 ppmDeshielded by biaryl ring current (Ortho to linkage).
H6 dd7.4 – 7.5 ppmOrtho coupling to H7, meta to H4.[1]
H7 Doublet7.4 – 7.5 ppmOften overlaps with phenyl protons.
Phenyl H2' Singlet (t)7.6 – 7.7 ppmIsolated between linkage and methanol group.[2]
H4', H5', H6' Multiplets7.2 – 7.5 ppmStandard aromatic region overlap.[1]
Methanol -CH2- Doublet4.5 – 4.6 ppmBecomes a singlet if OH exchanges.
-OH Triplet5.2 – 5.3 ppmCritical Quality Attribute (CQA) for solvent dryness.[1][2]

Comparative Analysis: Solvent Performance

This section compares the spectral quality of the product in Dimethyl Sulfoxide-d6 (DMSO-d6) versus Chloroform-d (CDCl3).[1][3]

Primary Protocol: DMSO-d6 (The Gold Standard)[1][2]
  • Solubility: Excellent. The polar hydroxymethyl and indole NH groups interact favorably with DMSO.

  • Resolution: Stabilizes the exchangeable protons. The -OH signal appears as a distinct triplet (coupling to CH2), and the Indole NH is a sharp, quantifiable singlet downfield.[2]

  • Validation: The presence of the OH triplet confirms the absence of acidic impurities which would otherwise catalyze rapid proton exchange.

Alternative Protocol: CDCl3 (The Common Pitfall)[1][2]
  • Solubility: Moderate to Poor. The compound may aggregate, leading to peak broadening.

  • Resolution:

    • NH Signal: Often broad, flattened, or completely invisible due to quadrupole broadening and exchange.[1][2]

    • OH Signal: Appears as a broad singlet (no coupling) and drifts depending on concentration and temperature.[2]

    • Overlap: The solvent residual peak (7.26 ppm) frequently obscures critical aromatic signals (Indole H2 or Phenyl H4/5).

Quantitative Comparison Table
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Verdict
Indole NH Detection Sharp Singlet (~11.2 ppm)Broad/InvisibleDMSO essential for confirming indole integrity.[1][2]
Methanol -OH Distinct Triplet (J ~5 Hz)Broad Singlet (Variable)DMSO proves "dryness" and lack of acid.[1][2]
Aromatic Dispersion High (Solvent peak @ 2.50)Low (Solvent peak @ 7.26)CDCl3 masks critical biaryl couplings.
Water Impurity Distinct peak @ 3.33 ppmPeak @ 1.56 ppmDMSO separates water from aliphatic impurities.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating workflow.

Materials
  • Analyte: >5 mg of (3-(1H-Indol-5-yl)phenyl)methanol.[1][2][4]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional). Note: Ensure solvent is stored over molecular sieves to prevent water broadening.

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6. Vortex for 30 seconds to ensure complete homogeneity.

    • Check: Solution must be clear. Turbidity indicates insolubility or inorganic salts.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): 5.0 seconds . Crucial: Indole aromatic protons have long T1 relaxation times. Short delays (<1s) will distort integration ratios.[1]

    • Scans (NS): 16 or 32.[2]

    • Spectral Width: -2 to 14 ppm (to capture the downfield NH).[2]

  • Processing:

    • Phasing: Manual phasing is required for the broad NH peak.

    • Baseline Correction: Apply Whittaker Smoother or Polynomial correction.

    • Integration: Calibrate the Methanol -CH2- doublet (4.55 ppm) to 2.00 protons. This is the most stable internal reference.

Visualizations & Logic Flows

Diagram 1: Structural Assignment Logic

This flowchart guides the analyst through the assignment process, prioritizing the most distinct signals first to avoid confusion in the aromatic region.

AssignmentLogic Start Start: Acquire 1H NMR in DMSO-d6 Step1 Identify Aliphatic Region (4.0 - 6.0 ppm) Start->Step1 CheckOH Is OH a Triplet? Step1->CheckOH AssignCH2 Assign -CH2- (d, ~4.55 ppm) Assign -OH (t, ~5.20 ppm) CheckOH->AssignCH2 Yes Warning Warning: Acidic Impurity or Wet Solvent CheckOH->Warning No (Broad s) Step2 Identify Downfield Region (>10 ppm) AssignCH2->Step2 Warning->Step2 AssignNH Assign Indole NH (br s, ~11.2 ppm) Step2->AssignNH Step3 Analyze Aromatic Region (6.0 - 8.0 ppm) AssignNH->Step3 AssignH3 Assign Indole H3 (Most upfield aromatic, ~6.5 ppm) Step3->AssignH3 Final Calculate Integrals (Ref: CH2 = 2H) AssignH3->Final

Caption: Logical workflow for assigning the NMR spectrum of (3-(1H-Indol-5-yl)phenyl)methanol, prioritizing the distinct aliphatic and exchangeable protons.

Diagram 2: Solvent Selection Decision Tree

A decision matrix to validate why DMSO-d6 is the superior choice over CDCl3 for this specific application.

SolventChoice Goal Goal: Full Characterization Choice Select Solvent Goal->Choice DMSO DMSO-d6 Choice->DMSO Recommended CDCl3 CDCl3 Choice->CDCl3 Avoid ResultDMSO 1. Sharp NH/OH signals 2. No aromatic overlap 3. Full solubility DMSO->ResultDMSO ResultCDCl3 1. Broad/Missing NH 2. Solvent peak masks Ar-H 3. Potential aggregation CDCl3->ResultCDCl3

Caption: Comparative decision tree highlighting the technical advantages of DMSO-d6 for polar biaryl indole analysis.

Troubleshooting & Impurity Analysis

In drug development, identifying impurities is as important as characterizing the product.

  • Starting Material (Indole-5-boronic acid):

    • Look for broad B-OH protons around 8.0 ppm.

    • Look for Indole H3/H2 shifts that differ slightly from the biaryl product.

  • Starting Material (3-Bromobenzyl alcohol):

    • Look for the benzylic CH2 doublet at a slightly different shift.

    • Aromatic pattern will lack the indole coupling influence.

  • Residual Solvents:

    • Ethyl Acetate: Quartets at 4.03 ppm, Singlet at 1.99 ppm (in DMSO).[1][2]

    • Dichloromethane: Singlet at 5.76 ppm (in DMSO).[2]

References

  • Abraham, R. J., et al. (2006).[1][2][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Fulmer, G. R., et al. (2010).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link[1]

  • Morales-Rios, M. S., et al. (1987).[1][6] "NMR Studies of Indole." Magnetic Resonance in Chemistry. Link[2]

  • BenchChem Application Note. "Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives." (General Indole Shift Reference). Link[1][2]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of (3-(1H-Indol-5-yl)phenyl)methanol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) behavior of (3-(1H-Indol-5-yl)phenyl)methanol (MW: 223.27 Da). As a biaryl scaffold containing both an electron-rich indole and a l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of (3-(1H-Indol-5-yl)phenyl)methanol (MW: 223.27 Da). As a biaryl scaffold containing both an electron-rich indole and a labile benzylic alcohol, this molecule presents specific challenges in ionization stability and isomer differentiation.

Key Findings:

  • Preferred Ionization: Electrospray Ionization (ESI) in Positive Mode is superior to APCI for preserving the protonated molecular ion

    
    .
    
  • Dominant Fragmentation: The primary dissociation pathway is the neutral loss of water (

    
    18 Da), driven by the formation of a resonance-stabilized phenyl-indolyl carbocation.
    
  • Differentiation Strategy: Distinguishing the meta-substituted target from ortho-isomers requires monitoring the energetics of the water loss; ortho-isomers typically exhibit accelerated dehydration due to proximity effects with the indole nitrogen.

Structural Context & Theoretical Fragmentation

Understanding the fragmentation requires dissecting the molecule into its two reactive moieties: the Indole core and the Benzyl alcohol tail.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 223.0997 Da

  • Target Ion $[M+H]^+ $: 224.1070 Da

Mechanistic Logic
  • Benzylic Instability: The hydroxyl group at the meta position of the phenyl ring is benzylic. Upon protonation, it becomes an excellent leaving group (

    
    ), generating a carbocation stabilized by the extended 
    
    
    
    -conjugation of the biaryl system.
  • Indole Resilience: The indole ring is aromatic and relatively stable, typically fragmenting only at higher collision energies via ring contraction and loss of HCN (27 Da).

Comparative Ionization Performance

For drug development workflows, selecting the correct source parameter is critical to avoid in-source fragmentation (ISF).

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Impact)
Primary Ion



Softness High. Preserves the hydroxyl group if source temp < 350°C.Low. Thermal energy often drives immediate dehydration.None. Hard ionization; molecular ion often weak.
Sensitivity Excellent (due to basic indole nitrogen).Good, but signal split between parent and fragment.Moderate (requires derivatization for best results).
Recommendation Preferred for quantitation and ID.Alternative if matrix suppression is high in ESI.Use only for library matching (NIST).

Critical Insight: In APCI, the ratio of


 to 

is highly temperature-dependent. For consistent quantitation, ESI is strictly recommended to maintain the integrity of the parent pseudomolecular ion.

Fragmentation Pathways (MS/MS)

The following diagram illustrates the collision-induced dissociation (CID) pathway. The transition from the parent ion to the stabilized carbocation is the defining event for this molecule.

Pathway Diagram (DOT Visualization)

G cluster_legend Mechanism Key Parent Parent Ion [M+H]+ m/z 224.11 (Protonated Alcohol) Carbocation Biaryl Carbocation m/z 206.10 [M+H - H2O]+ Parent->Carbocation Neutral Loss: H2O (-18 Da) Benzylic Cleavage IndoleFrag Indole Ring Opening m/z 179.09 [m/z 206 - HCN]+ Carbocation->IndoleFrag Neutral Loss: HCN (-27 Da) Indole Ring Contraction PhenylFrag Phenyl Ring Degradation m/z 152.07 [m/z 179 - HCN/C2H2]+ IndoleFrag->PhenylFrag Skeletal Rearrangement key1 Solid Arrow: Primary Transition (Quantifier) key2 Dashed Arrow: Secondary Transition (Qualifier)

Figure 1: ESI-MS/MS fragmentation cascade showing the dominant dehydration pathway followed by indole ring degradation.

Detailed Mechanism
  • Dehydration (

    
    ): 
    
    • Protonation occurs at the benzylic hydroxyl oxygen.

    • 
       departs, leaving a positive charge at the benzylic carbon.
      
    • Stabilization: The charge delocalizes across the phenyl ring and into the indole system (specifically the C5 position), creating a highly stable conjugated ion. This makes

      
       the Base Peak  (100% intensity) in almost all MS/MS spectra.
      
  • Indole Cleavage (

    
    ): 
    
    • High collision energy (CE > 35 eV) is required to break the aromatic system.

    • The pyrrole moiety of the indole typically ejects hydrogen cyanide (HCN), a hallmark of tryptophan/indole derivatives [1, 2].

Isomeric Differentiation (Regioisomer Analysis)

A common synthetic impurity is the ortho-isomer (2-(1H-Indol-5-yl)phenyl)methanol). Differentiating the meta (target) from the ortho (impurity) is crucial.

ParameterMeta-Isomer (Target) Ortho-Isomer (Impurity)
Retention Time (C18) Elutes earlier (more polar surface area exposed).Elutes later (potential intramolecular H-bonding).
Water Loss Energetics Standard energy requirement.Facilitated Loss. The indole NH can H-bond with the ortho-hydroxyl, catalyzing water loss.
Diagnostic Ratio High abundance of

in soft source.
Lower abundance of

; higher in-source

.

Protocol for Differentiation: If chromatographic separation is poor, use Energy-Resolved MS (ER-MS) . Plot the breakdown curve of the parent ion (


 224). The ortho-isomer will show 50% dissociation (

) at a lower collision energy than the meta-isomer due to the "ortho effect" assisting the leaving group [3].

Experimental Protocols

A. System Suitability & Source Optimization

To ensure data integrity, the instrument must be tuned to minimize thermal degradation of the labile alcohol.

Workflow Diagram:

Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH:H2O) Source ESI Source Tuning Temp: 300°C | Voltage: 3.5kV Sample->Source Check In-Source Frag Check Monitor 224/206 Ratio Source->Check Check->Source If Ratio < 10:1 (Lower Temp) Analysis MS/MS Acquisition CE Ramp: 10-50 eV Check->Analysis If Ratio > 10:1

Figure 2: Optimization workflow to prevent premature in-source water loss.

B. Step-by-Step Method
  • Preparation: Dissolve standard in Methanol to 1 mg/mL. Dilute to 1 µg/mL in 50% Acetonitrile/0.1% Formic Acid.

    • Note: Avoid protic solvents like pure water for long-term storage to prevent hydrolysis/oxidation.

  • Infusion: Infuse at 10 µL/min into the ESI source.

  • Source Tuning:

    • Start Desolvation Temp at 450°C.

    • Monitor

      
       224 (Parent) and 206 (Fragment).
      
    • Action: Lower temperature in 50°C increments until the 206 peak is <5% of the 224 peak. This confirms that the 206 signal in your final data comes from the collision cell, not the source.

  • MRM Transitions (for Quantitation):

    • Quantifier:

      
       (CE ~15-20 eV).
      
    • Qualifier:

      
       (CE ~35-40 eV).
      

References

  • Crotti, A. E., et al. (2006). Electrospray ionization mass spectrometry screening of indole alkaloids.[1] Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Fragmentation of Indole and Benzyl Alcohol Derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Smith, R. M. (2014). Understanding Mass Spectra: A Basic Approach (Ortho Effects in Mass Spectrometry). Wiley-Interscience. Link

Sources

Validation

IR spectrum interpretation for (3-(1H-Indol-5-yl)phenyl)methanol functional groups

Comparative Analysis of IR Sampling Modalities for Structural Characterization of (3-(1H-Indol-5-yl)phenyl)methanol Executive Summary & Strategic Context (3-(1H-Indol-5-yl)phenyl)methanol represents a complex biaryl scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of IR Sampling Modalities for Structural Characterization of (3-(1H-Indol-5-yl)phenyl)methanol

Executive Summary & Strategic Context

(3-(1H-Indol-5-yl)phenyl)methanol represents a complex biaryl scaffold often encountered in kinase inhibitor discovery (e.g., JAK/STAT or VEGFR pathways).[1] Structurally, it fuses an electron-rich indole system with a benzyl alcohol moiety.[1]

The Analytical Challenge: The primary difficulty in interpreting the IR spectrum of this molecule is the spectral overlap in the 3200–3450 cm⁻¹ region . Both the Indole N-H and the Benzyl O-H are strong hydrogen bond donors/acceptors. In the solid state, these bands merge into a broad envelope, making it difficult to confirm the integrity of both functional groups simultaneously.

This guide compares the two dominant sampling "products"—Diamond ATR (Attenuated Total Reflectance) and KBr Transmission Pellets —to determine which yields superior structural fidelity for this specific compound.

Comparative Guide: Diamond ATR vs. KBr Transmission

For this specific molecule, the choice of sampling technique drastically alters the spectral data quality, particularly in the high-wavenumber region.

Recommendation: Use Diamond ATR for routine ID, but KBr Transmission is required for detailed structural elucidation of the H-bonding network.

Performance Comparison Table
FeatureDiamond ATR (Single Reflection) KBr Transmission Pellet Verdict for (3-(1H-Indol-5-yl)phenyl)methanol
High-Wavenumber Sensitivity Low. Penetration depth (

) decreases at higher wavenumbers.[1] The O-H/N-H signals appear artificially weak.
High. True absorption intensity. The O-H/N-H region is dominant and clearly resolved.KBr Wins for resolving the critical 3200–3400 cm⁻¹ overlap.
H-Bonding Resolution Medium. Surface contact issues can create variability in H-bond networks.[1]High. The crystalline lattice is dispersed, often sharpening the N-H stretch against the broad O-H background.KBr Wins (if dry).
Sample Preparation Time < 1 Minute. Direct application.15-20 Minutes. Grinding, pressing, and drying required.[1]ATR Wins for throughput.
Water Interference Negligible. Background subtraction is robust.Critical Risk. KBr is hygroscopic; moisture mimics the Benzyl O-H band.ATR Wins for ease of use.
Fingerprint Region (600-1500) Excellent. High sensitivity to skeletal vibrations (Indole ring modes).[1]Good. But often suffers from scattering effects (baseline slope).ATR Wins for fingerprinting.

Detailed Spectral Interpretation

The spectrum of (3-(1H-Indol-5-yl)phenyl)methanol is defined by the interplay between the rigid biaryl skeleton and the flexible hydroxymethyl group.[1]

Zone 1: The Hydrogen Bonding Region (3200–3600 cm⁻¹)[2]
  • Indole N-H Stretch:

    • Free: Sharp peak at ~3400–3420 cm⁻¹.

    • H-Bonded: Broadens and shifts to ~3250–3350 cm⁻¹.

    • Differentiation: The N-H stretch is typically sharper (higher kurtosis) than the O-H band.

  • Benzyl O-H Stretch:

    • Appears as a broad, smooth "tongue" centered around 3300 cm⁻¹.

    • Diagnostic Check: If the sample is run in dilute CCl₄ (liquid cell), this band shifts to ~3600 cm⁻¹ (sharp, free OH), confirming the alcohol.

Zone 2: The C-H Stretching Region (2800–3100 cm⁻¹)
  • Aromatic C-H (

    
    ):  Weak, multiple bands > 3000 cm⁻¹ (Indole + Phenyl rings).
    
  • Methylene C-H (

    
    ):  Distinct bands just below 3000 cm⁻¹ (~2850–2950 cm⁻¹) arising from the benzyl -CH₂-  group.[1] Absence of these peaks suggests oxidation to the aldehyde/carboxylic acid.[2]
    
Zone 3: The Fingerprint & Skeletal Region (1000–1650 cm⁻¹)
  • Aromatic Ring Modes (C=C / C-N):

    • 1610–1620 cm⁻¹: Indole ring stretching (often doublet with phenyl modes).

    • 1450–1500 cm⁻¹: Skeletal vibrations.

  • The "Smoking Gun" (C-O Stretch):

    • 1000–1050 cm⁻¹: A strong, sharp band corresponding to the primary alcohol (C-O) stretch.

    • Significance: This confirms the presence of the methanol group even if the O-H stretch is obscured by the N-H or water.

  • Out-of-Plane (OOP) Bending:

    • 720–750 cm⁻¹: Characteristic of the indole 5-substitution and the meta-substituted phenyl ring.

Experimental Protocols (Self-Validating)

Protocol A: High-Fidelity KBr Pellet (For Structural Confirmation)

Use this protocol when you must prove the existence of both N-H and O-H groups.

  • Pre-Treatment: Dry analytical grade KBr powder at 110°C overnight to remove hygroscopic water.

  • Ratio Control: Mix 1.5 mg of (3-(1H-Indol-5-yl)phenyl)methanol with 150 mg KBr (1:100 ratio).

    • Validation: If the pellet is opaque, the particle size is too large (scattering). If peaks are flat-topped, the concentration is too high (saturation).

  • Grinding: Grind in an agate mortar for 2 minutes. Do not over-grind (induces moisture absorption).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

  • Data Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.

  • Validation Step: Check 1640 cm⁻¹ (H-O-H bend). If a peak exists here, the pellet is wet; the broad band at 3400 is unreliable.[3]

Protocol B: Rapid Diamond ATR (For Purity/ID)

Use this protocol for batch-to-batch consistency checks.

  • Cleaning: Clean crystal with isopropanol, then dry with a lint-free wipe . Run a background scan to ensure no residue peaks remain.

  • Deposition: Place ~5 mg of solid sample to cover the crystal "eye" completely.

  • Pressure: Apply maximum pressure using the slip-clutch tower (usually ~80-100 lbs).[1]

    • Why: Indoles are rigid crystals; poor contact yields noisy spectra.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

  • Processing: Apply "ATR Correction" (software algorithm) to normalize peak intensities for comparison with library transmission spectra.

Visualization of Logic & Workflows

Diagram 1: Analytical Decision Matrix

Logic flow for selecting the correct sampling method based on the analytical goal.

AnalyticalDecision Start Start: (3-(1H-Indol-5-yl)phenyl)methanol Sample Goal Define Analytical Goal Start->Goal Routine Routine ID / Batch Check Goal->Routine Speed Priority Structural Detailed Structural Elucidation (Resolve NH vs OH) Goal->Structural Resolution Priority ATR Diamond ATR Method (Fast, Surface Only) Routine->ATR KBr KBr Transmission Method (High Res, True Intensity) Structural->KBr Result1 Check Fingerprint (1000-1500) Confirm C-O and Indole Ring ATR->Result1 Result2 Check High Wavenumber (3200-3600) Distinguish Sharp NH from Broad OH KBr->Result2

Caption: Decision matrix for selecting ATR vs. KBr based on whether the goal is routine identification or complex functional group resolution.

Diagram 2: Spectral Assignment Logic

Step-by-step logic for interpreting the peaks of this specific biaryl-alcohol.

SpectralLogic Input IR Spectrum Input Region1 Region: 3200-3500 cm⁻¹ Input->Region1 Region2 Region: 1000-1050 cm⁻¹ Input->Region2 Region3 Region: 2850-2950 cm⁻¹ Input->Region3 Check1 Broad Envelope? Region1->Check1 Check2 Strong Sharp Peak? Region2->Check2 Check3 Weak Peaks Present? Region3->Check3 Conc1 Indole N-H (Sharp tip) + Alcohol O-H (Broad base) Check1->Conc1 Yes Conc2 Primary Alcohol C-O Stretch (Confirms Methanol Group) Check2->Conc2 Yes Conc3 Methylene -CH₂- (Links Phenyl to OH) Check3->Conc3 Yes

Caption: Logical workflow for assigning the three critical functional groups: Indole Amine, Benzyl Alcohol, and Methylene Linker.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for Indole/Alcohol assignments).
  • Specac Application Notes. (n.d.). Interpreting Infrared Spectra: Alcohol and Amine Differentiation. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Indole and Benzyl Alcohol Derivatives. National Institute of Standards and Technology. Retrieved from [Link][1]

  • Shimadzu Corporation. (2021). Comparison of ATR and KBr Pellet Methods for Pharmaceutical Analysis. Retrieved from [Link][1]

Sources

Comparative

Validating structure-activity relationships (SAR) of (3-(1H-Indol-5-yl)phenyl)methanol analogs

This guide outlines the technical validation framework for (3-(1H-Indol-5-yl)phenyl)methanol and its analogs. This scaffold represents a class of 5-arylindoles , which are privileged structures in medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for (3-(1H-Indol-5-yl)phenyl)methanol and its analogs. This scaffold represents a class of 5-arylindoles , which are privileged structures in medicinal chemistry, often functioning as bioisosteres for cis-stilbenes (like Combretastatin A-4) to target tubulin polymerization, or as ATP-competitive kinase inhibitors.

This guide assumes the compound is being developed as a microtubule destabilizing agent (MDA) , a common and high-value target for this specific biaryl geometry.

Part 1: Strategic Comparison & Positioning

Before initiating a costly SAR (Structure-Activity Relationship) campaign, you must objectively benchmark your lead scaffold against established standards. The (3-(1H-Indol-5-yl)phenyl)methanol scaffold offers specific advantages in metabolic stability and solubility compared to traditional stilbenes.

Comparative Analysis: Indole Scaffold vs. Standards
Feature(3-(1H-Indol-5-yl)phenyl)methanol (Lead)Combretastatin A-4 (CA-4) (Standard)Indibulin (Clinical Reference)
Core Structure Biaryl Indole (Rigid, Heterocyclic)cis-Stilbene (Flexible, prone to isomerization)Indole-acetamide
Mechanism Tubulin Destabilization (Colchicine Site)Tubulin Destabilization (Colchicine Site)Tubulin Destabilization
Metabolic Stability High: Indole ring resists cis-trans isomerization.Low: Rapidly isomerizes to inactive trans-form in vivo.High
Solubility Moderate-High: Hydroxymethyl group acts as H-bond donor/acceptor.Low: Requires phosphate prodrug (CA-4P).Low-Moderate
Synthetic Feasibility High: 2-step Suzuki-Miyaura coupling.Medium: Requires stereoselective synthesis.High
Toxicity Risk Potential CYP450 interaction (Indole moiety).Cardiotoxicity reported.Generally well-tolerated.

Key Insight: The primary validation goal for this scaffold is to prove that the hydroxymethyl handle confers superior solubility or a unique H-bond interaction within the tubulin binding pocket without sacrificing the nanomolar potency typical of CA-4.

Part 2: Validation Protocols (The "How-To")

To validate the SAR of this series, you must establish a self-validating feedback loop connecting chemical synthesis with biological readout.

Phase 1: Synthetic Validation (Suzuki-Miyaura Coupling)

Objective: Efficiently generate analogs to probe the electronic and steric requirements of the phenyl ring.

Protocol:

  • Reagents: 5-Bromoindole (1.0 eq), 3-(Hydroxymethyl)phenylboronic acid (1.2 eq).

  • Catalyst System: Pd(dppf)Cl₂ (0.05 eq) is preferred over Pd(PPh₃)₄ for 5-bromoindoles to reduce debromination byproducts.

  • Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Argon for 15 min. Heat at 90°C for 4-6 hours.

  • Purification: Flash chromatography (Hexane/EtOAc). The hydroxymethyl group is polar; expect elution at 40-50% EtOAc.

Validation Checkpoint:

  • Success Criteria: Yield >70%.[1]

  • QC: 1H-NMR must show the disappearance of the indole C5-H doublet and appearance of the benzylic -CH₂- peak at ~4.6 ppm.

Phase 2: Biological Validation (Tubulin Polymerization Assay)

Objective: Confirm the mechanism of action is direct tubulin binding, not non-specific toxicity.

Protocol:

  • Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton free).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

  • Execution:

    • Incubate tubulin (3 mg/mL) with the test compound (at 5, 10, 20 µM) at 4°C.

    • Transfer to a 37°C plate reader immediately.

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot Absorbance vs. Time.

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Hit: Flattened curve (inhibition of elongation).

Validation Checkpoint:

  • Calculate IC₅₀ for polymerization inhibition.

  • Pass: IC₅₀ < 5 µM (comparable to Colchicine).

  • Fail: IC₅₀ > 20 µM (likely off-target cytotoxicity).

Phase 3: Cellular Validation (MTT/SRB Assay)

Objective: Correlate enzymatic inhibition with cellular phenotype.

Protocol:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Dosing: Serial dilutions (0.01 µM to 100 µM) for 48h and 72h.

  • Readout: MTT (metabolic activity) or SRB (protein content).

  • Mechanistic Link: Perform Flow Cytometry on hits.

    • Expected Result: Accumulation of cells in the G2/M phase (indicating mitotic arrest due to spindle failure).

Part 3: Visualizing the SAR Workflow

The following diagram illustrates the iterative logic required to validate this specific scaffold, moving from the core lead to optimized analogs.

SAR_Validation_Workflow cluster_synthesis Chemical Space Exploration Lead Lead: (3-(1H-Indol-5-yl)phenyl)methanol Mod_A Modification A: Indole N1 (Methylation/Sulfonylation) Target: Solubility & Permeability Lead->Mod_A Mod_B Modification B: Phenyl Methanol (Oxidation to CHO/COOH or Ether) Target: H-Bond Donor/Acceptor Profile Lead->Mod_B Mod_C Modification C: Linker/Position (Meta vs Para substitution) Target: 3D Conformation Lead->Mod_C Assay_Tubulin In Vitro: Tubulin Polymerization (Turbidimetry @ 340nm) Mod_A->Assay_Tubulin Mod_B->Assay_Tubulin Mod_C->Assay_Tubulin Assay_Cell Cellular: MTT & Flow Cytometry (G2/M Arrest Check) Assay_Tubulin->Assay_Cell If IC50 < 5µM Decision SAR Decision Gate Assay_Cell->Decision Decision->Lead Inactive (Restart) Refine Refine Scaffold (Optimize Potency) Decision->Refine High Potency / Low Sol Tox ADME/Tox Profiling (Microsomal Stability) Decision->Tox High Potency / Good Sol

Caption: Iterative SAR validation cycle for 5-arylindole derivatives, prioritizing tubulin binding affinity before cellular efficacy.

Part 4: Mechanism of Action (Pathway)

Understanding why these analogs work is crucial for validation. The 5-arylindole mimics the twisted geometry of CA-4, fitting into the hydrophobic pocket between the


 and 

tubulin heterodimers.

MOA_Pathway Compound (3-(1H-Indol-5-yl)phenyl)methanol Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymer Compound->Microtubule Inhibits Assembly Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Disruption Check Spindle Assembly Checkpoint (SAC Activation) Spindle->Check Triggers Arrest G2/M Cell Cycle Arrest Check->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Caption: Signaling cascade triggered by 5-arylindole binding, leading to mitotic catastrophe and cell death.

Part 5: Critical Interpretation of Data

When analyzing your experimental data for this scaffold, apply these interpretative rules:

  • The "Methanol" Effect: If oxidizing the hydroxymethyl group (-CH₂OH) to a carboxylic acid (-COOH) drastically reduces potency, the group is likely acting as a Hydrogen Bond Donor to residues like Val181 or Cys241 in the tubulin backbone. If potency remains, it is merely a solvent-exposed solubilizing group.

  • The "Indole NH" Rule: If N-methylation (N-Me) abolishes activity, the NH is essential for H-bonding (likely to Thr179). If N-Me increases potency, the NH was a liability (polar desolvation penalty), and the pocket is hydrophobic.

  • Correlation Check: A true tubulin inhibitor must show a linear correlation between Tubulin IC₅₀ (enzymatic) and G2/M Arrest EC₅₀ (cellular). If a compound kills cells (low MTT IC₅₀) but does not inhibit tubulin (high Tubulin IC₅₀), it is a false positive acting via off-target toxicity.

References

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. NIH National Library of Medicine.

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[2] Molecules.[1][2][3][4][5][6][7][8][9][10]

  • Mirzaei, S., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.[1] (Demonstrates Suzuki coupling protocols for phenyl-indoles).

  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and structure of Combretastatin A-4. (The standard reference for tubulin assays). Journal of Medicinal Chemistry.

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Validation

Technical Guide: Reference Standard Qualification for (3-(1H-Indol-5-yl)phenyl)methanol

Executive Summary & Strategic Context In the development of small molecule therapeutics—particularly kinase inhibitors targeting pathways like JAK, FAK, or VEGFR—the intermediate (3-(1H-Indol-5-yl)phenyl)methanol serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of small molecule therapeutics—particularly kinase inhibitors targeting pathways like JAK, FAK, or VEGFR—the intermediate (3-(1H-Indol-5-yl)phenyl)methanol serves as a critical pharmacophore scaffold. Its bi-aryl structure, combining an electron-rich indole with a benzyl alcohol moiety, presents specific analytical challenges, including susceptibility to oxidation at the indole C3 position and hygroscopicity at the methanol handle.

This guide objectively compares reference standard grades for this analyte. The core thesis is that Chromatographic Purity (Area %) is an insufficient metric for quantitative applications (e.g., potency assignment, reaction yield calculations). For rigorous drug development, a Mass Balance Assay (w/w%) derived from ISO 17034 methodologies is required to prevent downstream stoichiometric errors.

Technical Comparison: The Hierarchy of Standards

Selecting the incorrect grade of reference material is a primary source of Out-of-Specification (OOS) results in early-phase CMC.

Comparative Matrix: CRM vs. Analytical vs. Research Grade
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical
Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)Non-accredited
Purity Metric Assay (w/w%) via Mass BalanceChromatographic Purity (Area %)Area % (often overestimated)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's internal standardNone
Uncertainty Explicit Uncertainty Budget (

)
Statistical confidence intervalUnknown
Primary Use Quantitation, Method Validation, CalibratorIdentification, Qualitative Peak TrackingSynthesis starting material
Cost Factor High (10x)Medium (3x)Low (1x)
Decision Logic for Researchers

The following logic flow dictates the appropriate standard selection based on the drug development stage.

StandardSelection Start Define Analytical Goal Quant Quantitative Assay? (Potency/Yield) Start->Quant Yes ID Identification Only? (RT/Spectrum) Start->ID No Reg Regulatory Submission? (IND/NDA) Quant->Reg Is data for... AS Select Analytical Standard (NMR/HPLC Confirmed) ID->AS Routine RC Select Research Grade (Recrystallize before use) ID->RC Rough Screen CRM Select ISO 17034 CRM (Mass Balance Value) Reg->CRM Yes (Critical) Reg->AS No (Early Discovery)

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on analytical intent.

The Science of Purity: Mass Balance vs. Area %

The most critical scientific distinction for (3-(1H-Indol-5-yl)phenyl)methanol is the discrepancy between "Purity" and "Potency."

The Trap of Area %

A Research Grade sample might show 99.5% purity by HPLC-UV at 254 nm. However, this only measures UV-active organic impurities. It ignores:

  • Residual Solvents: Methanol, Ethyl Acetate (from synthesis).

  • Inorganic Salts: Palladium (from Suzuki coupling), Borate salts.

  • Water/Moisture: The benzyl alcohol moiety is hygroscopic.

The Mass Balance Equation (ISO 17034)

To determine the true Assay (Potency) , we must account for all non-analyte mass.

graphic Purity
100
\text{Assay}graphic Purity}}{100}

Experimental Case Study: We analyzed a commercial "98%" research grade sample of (3-(1H-Indol-5-yl)phenyl)methanol.

TestMethodResultImpact on Potency
HPLC Purity C18 / Acetonitrile Gradient99.2% (Area)-0.8%
Water Content Karl Fischer (Coulometric)1.5% w/w-1.5%
Residual Solvent GC-Headspace (EtOAc)0.8% w/w-0.8%
Residue on Ignition Sulfated Ash0.4% w/w-0.4%
TRUE POTENCY Mass Balance Calculation 96.5% 2.7% Error vs. Label

Insight: Using the "99.2%" value for stoichiometric calculations would result in a 2.7% overestimation of reactant, potentially leading to incomplete reactions or yield miscalculations in scale-up.

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Objective: Isolate and quantify organic impurities (e.g., unreacted indole-5-boronic acid, dimers).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens indole peak).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar boronic acids)

    • 2-15 min: 5%

      
       95% B (Linear ramp)
      
    • 15-18 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 220 nm (Universal amide/aromatic).

    • Channel 2: 280 nm (Specific for Indole).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile. Note: Use amber vials; indoles are light-sensitive.

Protocol B: Loss on Drying / Water Determination

Objective: Quantify hygroscopic water content for mass balance.

  • Method: Coulometric Karl Fischer Titration is preferred over volumetric due to the typically low water content (<2%) and high value of the standard.

  • Reagent: Hydranal-Coulomat AG-H (for alcohols).

  • Procedure:

    • Condition cell until drift < 5 µ g/min .

    • Inject 1.0 mL dry methanol blank to tare.

    • Dissolve ~20 mg of standard in dry methanol.

    • Inject sample.[1][2][3] Result is typically 0.5% - 2.0% for this chemotype.

Workflow Visualization: The Mass Balance Approach

The following diagram illustrates the rigorous workflow required to certify a Reference Standard under ISO 17034 guidelines.

MassBalanceWorkflow Raw Raw Material (Synthesized) HPLC HPLC-UV/MS (Organic Impurities) Raw->HPLC GC GC-Headspace (Volatiles) Raw->GC KF Karl Fischer (Water) Raw->KF ROI Residue on Ignition (Inorganics) Raw->ROI Calc Mass Balance Calculation 100% - u03a3(Impurities) HPLC->Calc Area % GC->Calc ppm KF->Calc % H2O ROI->Calc % Ash NMR qNMR (Orthogonal Check) Cert Certified Potency (w/w%) NMR->Cert Validation Calc->Cert

Figure 2: The Mass Balance workflow integrating multiple analytical techniques to derive a certified potency value.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • International Organization for Standardization (ISO). (2016).[4][5] ISO 17034:2016 - General requirements for the competence of reference material producers.

  • Tipparat, P., et al. (2023). "Analytical Methods Based on the Mass Balance Approach for Purity Evaluation." Journal of Pharmaceutical Analysis.

  • United States Pharmacopeia (USP). (2024). General Chapter <1086> Impurities in Drug Substances and Drug Products.

  • Le Borgne, M., et al. (1997).[6] "Synthesis and In Vitro Evaluation of 3-(1-Azolylmethyl)-1H-indoles." Archiv der Pharmazie. (Providing context on indole-methanol synthesis routes).

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (3-(1H-Indol-5-yl)phenyl)methanol

Executive Safety Summary Treat as a Bioactive Intermediate (OEB 3 Default). (3-(1H-Indol-5-yl)phenyl)methanol is a bi-aryl indole derivative commonly used as a scaffold in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Bioactive Intermediate (OEB 3 Default). (3-(1H-Indol-5-yl)phenyl)methanol is a bi-aryl indole derivative commonly used as a scaffold in kinase inhibitor synthesis. As with many pharmaceutical intermediates, specific toxicological data (LD50, skin permeation) may be sparse. Therefore, you must apply the Precautionary Principle , defaulting to Occupational Exposure Band (OEB) 3 protocols until definitive toxicity data rules out potency.

Immediate Core Directive:

  • Never handle the dry powder on an open bench.

  • Always use a double-gloving strategy to visualize barrier breaches.

  • Segregate from strong oxidizers (indoles are electron-rich and susceptible to oxidative decomposition).

Hazard Architecture & Causality

To understand the PPE requirements, we must analyze the molecule's functional moieties. We do not simply "follow rules"; we mitigate specific chemical risks.

MoietyRisk DriverMitigation Strategy
Indole Ring Nitrogen-containing heterocycle. Structural alert for sensitization and potential bioactivity (serotonergic/kinase interaction).Dermal Protection: Prevent skin contact to avoid sensitization. Respiratory: HEPA filtration for dust.
Benzyl Alcohol Polar organic group. Enhances solubility in lipids/water, potentially facilitating dermal absorption of the whole molecule.Glove Selection: Nitrile is generally effective, but breakthrough time decreases significantly if dissolved in acetone/DCM.
Bi-aryl Linkage Increases molecular weight and lipophilicity (LogP). Suggests persistence on surfaces and potential for bio-accumulation .Decontamination: Surface cleaning requires surfactant-based detergents, not just water.

PPE Specifications & Control Banding

Based on the "Unknown Hazard" protocol, we utilize a Tier 2 Control Banding approach.

PPE Matrix
Protection ZoneStandard (Solid Handling)High Risk (Solution/Spill)Technical Rationale
Respiratory N95 / P100 (if outside hood)PAPR (Powered Air Purifying Respirator)Indole derivatives are often fluffy solids prone to electrostatic aerosolization.
Dermal (Hands) Double Nitrile (4 mil + 5 mil)Laminate / Silver Shield Self-Validating System: Wear a bright colored inner glove (e.g., orange) and a dark outer glove (e.g., blue). A rip is immediately visible.
Ocular Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient for powders that can drift around side-shields.
Body Tyvek Lab Coat (Wrist-fitted)Tyvek Coverall Cotton lab coats retain particulates. Tyvek repels dust and prevents migration to street clothes.

Operational Protocols

A. Weighing & Mass Transfer (Critical Step)

The highest risk of exposure occurs during weighing due to static charge.

  • Engineering Control: Use a Balance Enclosure or Vented Balance Safety Enclosure (VBSE). If unavailable, place balance deep inside a Fume Hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weigh boat before adding the compound.

  • Technique: Do not dump. Spatulate gently.[1] If the powder is "flyaway," wet the spatula slightly with the reaction solvent (if compatible) to anchor the solid.

B. Solubilization

Once dissolved, the risk shifts from inhalation to percutaneous absorption .

  • Solvent Choice: If dissolving in DMSO or DMF, be hyper-vigilant. These solvents are "skin vehicles" and will carry the indole derivative through nitrile gloves rapidly.

  • Glove Change: If a splash occurs with DMSO/DMF solution, change outer gloves immediately (within 15 seconds).

C. Decontamination & Disposal[2][3][4]
  • Surface Decon: Use a 5% surfactant solution (e.g., Decon 90) followed by a water rinse and then an ethanol wipe.

  • Waste Stream:

    • Solid Waste: Hazardous Solid (Trace Organics).

    • Liquid Waste: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).

    • Sharps: Any needle used with this compound is immediately "Bio-Hazardous Sharp."

Visualizing the Safety Workflow

The following diagram illustrates the "Safe Handling Lifecycle" for this compound, emphasizing the decision points for PPE escalation.

SafetyLifecycle Start Start: (3-(1H-Indol-5-yl)phenyl)methanol Assessment State Assessment Start->Assessment SolidHandling Solid Handling (Dust Hazard) Assessment->SolidHandling Dry Powder LiquidHandling Solution Handling (Absorption Hazard) Assessment->LiquidHandling Dissolved PPE_Solid PPE: Double Nitrile + N95 Eng: Balance Enclosure SolidHandling->PPE_Solid PPE_Liquid PPE: Laminate Gloves Eng: Fume Hood Sash <18" LiquidHandling->PPE_Liquid Waste Disposal: Segregated Organic Stream LiquidHandling->Waste Spill Clean-up Weighing Weighing / Transfer PPE_Solid->Weighing PPE_Liquid->Waste Dissolution Solubilization (DMSO/MeOH) Weighing->Dissolution Dissolution->LiquidHandling

Caption: Operational workflow distinguishing between dust inhalation risks (solid) and dermal absorption risks (liquid), with corresponding PPE escalation points.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • SafeBridge Consultants. (Industry Standard). Potent Compound Safety: Categorization and Control. (Reference for the OEB 1-5 categorization logic used in pharmaceutical intermediates).

Sources

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